Methyl 2-(1-amino-3-methylcyclobutyl)acetate
Description
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Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 2-(1-amino-3-methylcyclobutyl)acetate |
InChI |
InChI=1S/C8H15NO2/c1-6-3-8(9,4-6)5-7(10)11-2/h6H,3-5,9H2,1-2H3 |
InChI Key |
LJCMSFQBUMPOIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(CC(=O)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties and Applications of Methyl 2-(1-amino-3-methylcyclobutyl)acetate
Executive Summary
Methyl 2-(1-amino-3-methylcyclobutyl)acetate (CAS: 1698119-50-4) is a highly specialized, conformationally restricted β -amino acid derivative. Featuring a 1,3-disubstituted cyclobutane ring, this compound serves as a critical building block in modern medicinal chemistry and peptidomimetic drug design. Its structural resemblance to the gabapentinoid class of neuroactive drugs makes it an invaluable scaffold for developing targeted therapeutics for neuropathic pain, epilepsy, and other central nervous system (CNS) disorders.
This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality in drug design, and a self-validating synthetic protocol for its preparation and application.
Physicochemical Profiling
Before integrating any building block into a synthetic pipeline, it is essential to establish its foundational parameters. The following table summarizes the core quantitative and physicochemical properties of Methyl 2-(1-amino-3-methylcyclobutyl)acetate 1.
| Property | Value | Scientific Implication |
| CAS Number | 1698119-50-4 | Unique identifier for the methyl ester derivative. |
| Molecular Formula | C8H15NO2 | Indicates a low molecular weight (lead-like) scaffold. |
| Molecular Weight | 157.21 g/mol | High ligand efficiency potential in fragment-based drug discovery (FBDD). |
| SMILES | O=C(OC)CC1(N)CC(C)C1 | Confirms the β -amino acid structure with a 1,3-disubstituted cyclobutane. |
| Topological Polar Surface Area | ~52.3 Ų | Ideal for blood-brain barrier (BBB) penetration (TPSA < 90 Ų is preferred for CNS drugs). |
| LogP (Predicted) | ~0.9 | Optimal lipophilicity for oral bioavailability and membrane permeability. |
Structural and Mechanistic Insights
Why a cyclobutane ring? The incorporation of a cyclobutane ring introduces significant ring strain and conformational rigidity. In drug design, restricting the conformational flexibility of a ligand reduces the entropic penalty upon binding to its target receptor. For Methyl 2-(1-amino-3-methylcyclobutyl)acetate, the cyclobutane ring locks the spatial trajectory of the primary amine and the acetate group. This specific geometry is highly analogous to the pharmacophore of gabapentinoids, which target the α2δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the CNS 2.
Why a β -amino acid? Unlike natural α -amino acids, β -amino acids possess an additional carbon atom between the amino and carboxylate groups. When incorporated into peptide sequences (forming β -peptides), they exhibit profound resistance to proteolytic degradation by endogenous enzymes. This makes this compound an exceptional monomer for synthesizing metabolically stable peptidomimetics.
Experimental Protocols: Synthesis of the Methyl Ester
The synthesis of Methyl 2-(1-amino-3-methylcyclobutyl)acetate from its parent acid, 2-(1-amino-3-methylcyclobutyl)acetic acid (CAS: 1697950-91-6), requires a method that avoids harsh conditions which could promote ring-opening of the strained cyclobutane.
Causality in Protocol Design: Traditional esterification using thionyl chloride ( SOCl2 ) or gaseous HCl can be overly harsh, leading to unwanted side reactions or racemization. Instead, the in situ generation of anhydrous HCl via the reaction of trimethylchlorosilane (TMSCl) with methanol provides a mild, self-validating, and highly efficient esterification environment 3. This method ensures quantitative conversion while preserving the integrity of the cyclobutane ring.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged round-bottom flask, suspend 2-(1-amino-3-methylcyclobutyl)acetic acid (0.1 mol) in anhydrous methanol (100 mL).
-
Activation: Cool the suspension to 0 °C using an ice bath. Slowly add freshly distilled trimethylchlorosilane (TMSCl, 0.2 mol) dropwise over 15 minutes under continuous magnetic stirring. (Mechanistic Note: TMSCl reacts quantitatively with methanol to generate anhydrous HCl and tetramethyl orthosilicate, driving the Fischer esterification).
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 12-24 hours.
-
Monitoring: Verify reaction completion via Thin Layer Chromatography (TLC) using a ninhydrin stain to detect the primary amine. The disappearance of the baseline acid spot validates the progression.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting product is Methyl 2-(1-amino-3-methylcyclobutyl)acetate hydrochloride salt.
-
Purification: Recrystallize the crude salt from a mixture of methanol and diethyl ether to yield the analytically pure compound.
Pharmacological Relevance and Downstream Applications
Once synthesized, this building block is primed for integration into CNS drug discovery pipelines. The primary target for gabapentinoid-like molecules is the α2δ−1 subunit. Binding to this subunit reduces presynaptic calcium influx, thereby attenuating the release of excitatory neurotransmitters such as glutamate and substance P. This mechanism is foundational for treating neuropathic pain and focal seizures 2.
Translational workflow from cyclobutane building block to CNS therapeutic efficacy.
Analytical Characterization
To ensure scientific integrity, the synthesized Methyl 2-(1-amino-3-methylcyclobutyl)acetate must be validated through rigorous analytical techniques:
-
1H NMR (400 MHz, CDCl3): The defining feature is the distinct singlet of the methoxy group (-OCH3) at approximately δ 3.6-3.7 ppm. The cyclobutane ring protons will appear as complex multiplets between δ 1.5-2.5 ppm, and the α -methylene protons (-CH2-COO-) will present as an AB quartet or a singlet depending on the stereocenter dynamics.
-
LC-MS (ESI+): The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]+ is 158.2, confirming the molecular weight and successful esterification.
References
- 1698119-50-4 | Methyl 2-(1-amino-3-methylcyclobutyl)acetate. ChemScene.
- A Convenient Synthesis of Amino Acid Methyl Esters. Li, J., & Sha, Y. (2008). Molecules, 13(5), 1111-1119.
- Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. National Center for Biotechnology Information (PMC).
Sources
The Constrained World of Methyl Cyclobutyl Amino Esters: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif, once an underutilized scaffold in medicinal chemistry, is now recognized for its unique ability to impart desirable physicochemical and pharmacological properties to bioactive molecules. Its inherent three-dimensionality and conformational rigidity offer a powerful tool for optimizing drug candidates. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of a specific, yet increasingly important, class of compounds: methyl cyclobutyl amino esters. By examining the intricate interplay between the cyclobutane core, the amino functionality, the methyl ester group, and various substituents, we will dissect how subtle structural modifications can profoundly influence biological activity. This guide will serve as a valuable resource for researchers and drug development professionals seeking to leverage the potential of this unique chemical space, with a particular focus on their application as N-methyl-D-aspartate (NMDA) receptor antagonists.
Introduction: The Allure of the Cyclobutane Ring in Drug Design
The cyclobutane ring, a four-membered carbocycle, has emerged from the shadows of its more common five- and six-membered counterparts to become a valuable building block in modern drug discovery.[1][2] Its distinct structural features, including a puckered conformation and significant ring strain (approximately 26 kcal/mol), provide medicinal chemists with a unique set of tools to address key challenges in drug design.[1] The strategic incorporation of a cyclobutane moiety can lead to:
-
Conformational Restriction: The rigid nature of the cyclobutane ring can pre-organize a molecule into its bioactive conformation, enhancing binding affinity for its target by reducing the entropic penalty of binding.[1]
-
Improved Metabolic Stability: The cyclobutane core can be more resistant to metabolic degradation compared to more flexible aliphatic chains, leading to improved pharmacokinetic profiles.
-
Enhanced Solubility: The three-dimensional nature of the cyclobutane ring can disrupt planarity and crystal packing, which may improve aqueous solubility.[1]
-
Novel Intellectual Property: The relative novelty of cyclobutane-containing scaffolds can provide a pathway to new chemical entities with strong intellectual property protection.
This guide will focus on the structure-activity relationship of methyl cyclobutyl amino esters, a class of compounds that combines the unique properties of the cyclobutane scaffold with the critical pharmacophoric elements of an amino group and an ester. We will use the development of NMDA receptor antagonists as a case study to illustrate the key SAR principles.
The Core Scaffold: Deconstructing the Methyl Cyclobutyl Amino Ester
The biological activity of a methyl cyclobutyl amino ester is a composite of the contributions from its distinct structural components. Understanding the role of each part is fundamental to rational drug design.
The Cyclobutane Ring: A Rigid Foundation
The cyclobutane ring serves as the central scaffold, and its stereochemistry is a critical determinant of biological activity. The substituents on the ring can exist in either a cis or trans relationship, and this seemingly subtle difference can have a profound impact on the molecule's overall shape and its ability to interact with a biological target.
-
Cis/Trans Isomerism: The relative orientation of the amino and ester groups, as well as other substituents on the cyclobutane ring, dictates the three-dimensional presentation of these key functional groups. For instance, in the context of NMDA receptor antagonists, the distance and spatial relationship between the amino group and another acidic or polar group are crucial for binding. The cis and trans isomers will present these groups in very different orientations, often leading to significant differences in potency.[3][4]
The Amino Group: The Key to Interaction
The amino group is a primary point of interaction with many biological targets, often forming critical hydrogen bonds or ionic interactions. Its nature and substitution pattern are key areas for SAR exploration.
-
Primary, Secondary, and Tertiary Amines: The level of substitution on the nitrogen atom influences its basicity, hydrogen bonding capacity, and steric bulk. Modifying a primary amine to a secondary or tertiary amine can impact receptor affinity and selectivity, as well as pharmacokinetic properties like cell permeability and metabolism.
-
N-Substituents: The size, lipophilicity, and electronic properties of the substituents on the nitrogen atom can be systematically varied to probe the binding pocket of the target.
The Methyl Ester: More Than Just a Solubilizing Group
The methyl ester group in this class of compounds can serve multiple purposes. While it can enhance solubility and act as a handle for further chemical modification, it also plays a significant role in the overall biological profile.
-
Prodrug Potential: The ester can be designed to be hydrolyzed in vivo by esterases to release the corresponding carboxylic acid, which may be the active form of the drug. This strategy can be used to improve oral bioavailability and modify the pharmacokinetic profile.[5]
-
Direct Interaction: In some cases, the ester functionality itself can participate in binding to the target through hydrogen bonding or dipolar interactions.
-
Physicochemical Properties: The presence of the methyl ester group influences the molecule's polarity, lipophilicity (logP), and hydrogen bonding capacity, all of which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.
The "Magic Methyl" Effect
The introduction of a methyl group at a strategic position on the cyclobutane ring or on a substituent can have a disproportionately large and often beneficial effect on biological activity, a phenomenon often referred to as the "magic methyl" effect.[2] This can be due to:
-
Conformational Control: A methyl group can restrict bond rotation and favor a specific conformation that is optimal for binding to the target.[2]
-
Enhanced Binding Interactions: The methyl group can fill a small hydrophobic pocket in the binding site, leading to increased van der Waals interactions and higher affinity.[2]
-
Blocking Metabolic Sites: A strategically placed methyl group can block a site of metabolic attack, thereby increasing the compound's half-life.
SAR Case Study: Methyl Cyclobutyl Amino Esters as NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory.[6][7] However, its overactivation is implicated in a variety of neurological disorders, making NMDA receptor antagonists a significant area of drug discovery. 1-Aminocyclobutanecarboxylic acid derivatives have been identified as potent and selective NMDA receptor antagonists.[3][4]
While much of the initial research focused on the carboxylic acid form, the corresponding methyl esters are logical derivatives for exploring prodrug strategies and optimizing physicochemical properties. The following SAR principles are derived from studies on 1-aminocyclobutanecarboxylic acids and can be extrapolated to their methyl ester counterparts.
The Importance of the 3-Substituent
Studies on 1-aminocyclobutanecarboxylic acids have shown that the presence and nature of a substituent at the 3-position of the cyclobutane ring are critical for NMDA receptor antagonist activity.[3][4]
-
Chain Length and Terminal Group: Potent antagonist activity is observed when the 3-substituent contains a 2'-carboxyethyl or 2'-phosphonoethyl moiety.[3][4] This suggests that a specific distance between the 1-amino group and a terminal acidic group is required for optimal receptor binding.
-
Cis/Trans Isomerism: The stereochemistry of the 3-substituent relative to the 1-amino group is crucial. Often, one isomer (either cis or trans) will exhibit significantly higher potency than the other, highlighting the importance of a precise three-dimensional arrangement of the key pharmacophoric groups for interaction with the NMDA receptor binding site.[3][4]
The following table summarizes the hypothetical SAR for a series of methyl 1-amino-3-substituted-cyclobutane-1-carboxylates based on the findings for the corresponding carboxylic acids.
| Compound | 3-Substituent (R) | Stereochemistry | Predicted NMDA Receptor Antagonist Activity | Rationale |
| 1a | -H | - | Low | Lacks the key acidic/polar group at the 3-position. |
| 1b | -CH₂CH₂CO₂H | cis | High | Optimal chain length and acidic terminus for receptor interaction. |
| 1c | -CH₂CH₂CO₂H | trans | Moderate to Low | Suboptimal spatial arrangement of pharmacophoric groups. |
| 1d | -CH₂CH₂PO₃H₂ | cis | Very High | Phosphonate group can provide stronger interactions with the receptor. |
| 1e | -CH₂CO₂H | cis | Low | Suboptimal chain length. |
This table is a hypothetical representation to illustrate SAR principles. Actual activities would need to be determined experimentally.
Visualizing the SAR: A Logical Framework
The following diagram illustrates the key structural components of a methyl cyclobutyl amino ester and their influence on its potential as an NMDA receptor antagonist.
Caption: Key SAR determinants for methyl cyclobutyl amino esters.
Experimental Protocols: A Practical Guide
The synthesis and evaluation of methyl cyclobutyl amino esters require a systematic approach. The following sections provide representative experimental protocols.
General Synthesis of Methyl 1-Aminocyclobutane-1-carboxylate Derivatives
A common route to the target compounds involves the synthesis of a suitable cyclobutane precursor followed by the introduction of the amino and ester functionalities.
Step 1: Synthesis of a Substituted Cyclobutanone
A [2+2] cycloaddition is a powerful method for constructing the cyclobutane ring. For example, the reaction of a ketene acetal with an appropriately substituted alkene can yield a cyclobutanone precursor.
Step 2: Strecker or Bucherer-Bergs Reaction
The cyclobutanone can be converted to the corresponding α-amino acid via a Strecker synthesis (reaction with an amine, cyanide, and subsequent hydrolysis) or a Bucherer-Bergs reaction (reaction with ammonium carbonate and potassium cyanide, followed by hydrolysis).
Step 3: Esterification
The resulting 1-aminocyclobutanecarboxylic acid can be esterified to the methyl ester using standard conditions, such as treatment with methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂).
Detailed Protocol for Methyl Esterification:
-
To a solution of the 1-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol (0.1 M), cool the mixture to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., methanol/ether) to afford the desired methyl ester hydrochloride salt.
Biological Evaluation: NMDA Receptor Binding Assay
The affinity of the synthesized compounds for the NMDA receptor can be determined using a radioligand binding assay.
Protocol:
-
Prepare rat cortical membranes according to standard procedures.
-
In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]CGP 39653, a competitive NMDA receptor antagonist), and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and evaluation of methyl cyclobutyl amino esters.
Future Perspectives and Conclusion
The exploration of the SAR of methyl cyclobutyl amino esters is an expanding field with significant potential for the discovery of novel therapeutics. The unique conformational constraints imposed by the cyclobutane ring, coupled with the versatility of the amino and ester functionalities, provide a rich chemical space for optimization. Future work in this area will likely focus on:
-
Asymmetric Synthesis: The development of efficient stereoselective syntheses to access enantiomerically pure methyl cyclobutyl amino esters will be crucial for dissecting the specific interactions of each stereoisomer with its biological target.
-
Expansion of Biological Targets: While this guide has focused on NMDA receptor antagonists, the methyl cyclobutyl amino ester scaffold is undoubtedly applicable to a wide range of other biological targets, including other receptors, enzymes, and protein-protein interactions.
-
Computational Modeling: The use of in silico methods, such as molecular docking and molecular dynamics simulations, will play an increasingly important role in guiding the rational design of new analogs with improved potency and selectivity.
References
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Gaoni, Y., Chapman, A. G., Parvez, N., Pook, P. C.-K., Jane, D. E., & Watkins, J. C. (1994). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry, 37(25), 4288–4296. [Link]
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Wessjohann, L. A., & Vasylyna, K. (2010). Cyclobutane Amino Acids. Amino Acids, Peptides and Proteins in Organic Chemistry, 481–504. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]
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Ornstein, P. L., Arnold, M. B., Augenstein, N. K., & Lodge, D. (1993). 4-(Tetrazol-5-yl)alkyl- and -alkenyl-2-piperidinecarboxylic acids: potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 36(15), 2046–2051. [Link]
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Bigge, C. F., Johnson, G., & Ortwine, D. F. (1992). Exploration of the N-methyl-D-aspartate receptor/ionophore complex: a new class of 3-substituted quinoxaline-2,3-diones as potent and selective antagonists. Journal of Medicinal Chemistry, 35(8), 1371–1384. [Link]
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Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. [Link]
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Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–496. [Link]
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Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400. [Link]
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Kew, J. N. C., & Kemp, J. A. (2005). Ionotropic and metabotropic glutamate receptor structure and pharmacology. Psychopharmacology, 179(1), 4–29. [Link]
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The Synthetic Challenge: A Literature Review on the Synthesis of Amino-methylcyclobutyl Acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, is a privileged scaffold in medicinal chemistry due to its unique conformational rigidity and three-dimensional geometry.[1][2] This structural feature can confer advantageous properties to drug candidates, including improved potency, selectivity, and pharmacokinetic profiles.[2] Amino-methylcyclobutyl acetate, a bifunctionalized cyclobutane, represents a key building block for the synthesis of more complex pharmaceutical agents. This technical guide provides a comprehensive review of synthetic strategies applicable to the preparation of amino-methylcyclobutyl acetate, with a focus on the underlying chemical principles and practical experimental considerations.
I. Strategic Approaches to the Cyclobutane Core
The construction of the substituted cyclobutane ring is the cornerstone of any synthetic route towards amino-methylcyclobutyl acetate. Several powerful methodologies have been developed for this purpose, each with its own set of advantages and limitations.
[2+2] Cycloaddition Reactions: A Classic and Versatile Tool
The most direct and widely employed method for constructing cyclobutane rings is the [2+2] cycloaddition reaction, which involves the union of two alkene components.[1][3] This transformation can be initiated photochemically, thermally, or through transition metal catalysis.
Photochemical [2+2] Cycloaddition: This method is particularly effective for the synthesis of a wide range of substituted cyclobutanes.[1][4] The reaction typically proceeds through the photo-excitation of an enone or a similar unsaturated system to its triplet state, which then undergoes a stepwise addition to an alkene partner via a 1,4-diradical intermediate.[1][3]
Experimental Protocol: Generalized Photochemical [2+2] Cycloaddition
-
Step 1: Solution Preparation. A solution of the enone (1.0 equiv) and the alkene (1.0-5.0 equiv) is prepared in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) in a quartz reaction vessel. The concentration is typically maintained between 0.01 and 0.1 M.
-
Step 2: Degassing (Optional but Recommended). The solution is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Step 3: Irradiation. The reaction mixture is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) at a suitable wavelength (typically >300 nm to avoid decomposition of the product) with efficient cooling to maintain a constant temperature.
-
Step 4: Reaction Monitoring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Step 5: Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired cyclobutane adduct.
Transition Metal-Catalyzed [2+2] Cycloaddition: For thermally forbidden or photochemically inefficient cycloadditions, transition metal catalysts, particularly those based on copper, can be employed to promote the reaction.[5]
DOT Diagram: General Strategies for Cyclobutane Synthesis
Caption: Key retrosynthetic approaches to the cyclobutane core.
Ring Expansion of Cyclopropanes
Ring expansion reactions of readily available cyclopropane derivatives offer an alternative and often stereocontrolled route to cyclobutanes.[6][7] For instance, the reaction of vinylcyclopropanes with electrophiles can induce a rearrangement to afford functionalized cyclobutanes. A particularly elegant strategy involves the silver(I)-catalyzed ring expansion of cyclopropyl carbenes derived from diazo compounds.[6]
Ring Contraction of Pyrrolidines
A more recent and innovative approach involves the stereospecific contraction of pyrrolidine rings to furnish highly substituted cyclobutanes.[8][9] This transformation can be mediated by iodonitrene chemistry, proceeding through a 1,4-biradical intermediate.[8][9] This method allows for the conversion of readily accessible pyrrolidines into complex cyclobutane structures with excellent stereocontrol.[8][9]
II. Introduction and Interconversion of Functional Groups
Once the cyclobutane core is established, the next critical phase is the introduction and manipulation of the required amino-methyl and acetate functionalities.
Synthesis of Aminomethyl-Substituted Cyclobutanes
The aminomethyl group can be introduced through various synthetic transformations. One common strategy is the reduction of a nitrile or an amide precursor.[10] For example, a cyclobutanecarbonitrile, which can be prepared from the corresponding halide, can be reduced to the aminomethylcyclobutane using reducing agents like lithium aluminum hydride (LiAlH₄).[10]
Another approach involves the Curtius, Hofmann, or Schmidt rearrangement of a cyclobutylacetyl azide, amide, or carboxylic acid, respectively, to yield the corresponding amine.
Synthesis of Hydroxymethyl-Substituted Cyclobutanes and Subsequent Acetylation
A hydroxymethyl group can be introduced by the reduction of a cyclobutanecarboxylic acid or its ester derivative using a reducing agent such as LiAlH₄. This resulting alcohol can then be readily acetylated to the desired acetate using acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine.
Table 1: Comparison of Key Synthetic Strategies for Cyclobutane Formation
| Strategy | Key Features | Advantages | Disadvantages |
| Photochemical [2+2] Cycloaddition | Utilizes UV light to promote the reaction between two alkenes.[1] | Wide substrate scope, can be highly stereoselective. | Requires specialized photochemical equipment, potential for side reactions. |
| Transition Metal-Catalyzed [2+2] Cycloaddition | Employs a metal catalyst (e.g., Cu) to facilitate the cycloaddition.[5] | Can proceed under milder conditions than photochemical methods. | Catalyst can be expensive, limited substrate scope for some catalysts. |
| Ring Expansion of Cyclopropanes | Involves the rearrangement of a cyclopropane derivative to a cyclobutane.[6] | Can be highly stereospecific, provides access to complex substitution patterns. | Requires the synthesis of appropriately substituted cyclopropane precursors. |
| Ring Contraction of Pyrrolidines | A newer method involving the contraction of a five-membered ring to a four-membered ring.[8][9] | Excellent stereocontrol, utilizes readily available starting materials. | The reaction mechanism can be complex and may require careful optimization. |
III. A Plausible Synthetic Route to Amino-methylcyclobutyl Acetate
Based on the reviewed literature, a plausible and modular synthetic route to amino-methylcyclobutyl acetate can be envisioned, starting from a commercially available or readily prepared cyclobutane precursor.
DOT Diagram: Proposed Synthetic Pathway
Caption: A potential synthetic route to amino-methylcyclobutyl acetate.
This proposed pathway commences with the conversion of cyclobutanone to 1-cyanocyclobutanol via the addition of trimethylsilyl cyanide (TMSCN) followed by hydrolysis. Subsequent reduction of the nitrile functionality with a strong reducing agent like LiAlH₄ would furnish 1-(aminomethyl)cyclobutanol. Finally, selective acetylation of the hydroxyl group in the presence of the amine (which could be transiently protected if necessary) would yield the target molecule, amino-methylcyclobutyl acetate. The regioselectivity of the final acetylation step would be a key consideration, and protection of the amino group might be required to ensure the desired outcome.
IV. Conclusion
The synthesis of amino-methylcyclobutyl acetate, while not explicitly detailed in a single publication, is readily achievable through the judicious application of established synthetic methodologies. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired stereochemistry, and the scale of the synthesis. The strategies outlined in this guide, from the foundational [2+2] cycloadditions to more modern ring contraction methods, provide a robust toolkit for researchers and drug development professionals to access this valuable chemical entity and its derivatives. The modular nature of these synthetic approaches allows for the generation of a diverse library of substituted cyclobutanes, paving the way for the discovery of novel therapeutics.
V. References
-
Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. PMC. [Link]
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Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC. [Link]
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Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
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Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]
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Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]
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Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. [Link]
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Ring expansion and contraction. Wikipedia. [Link]
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Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Request PDF. ResearchGate. [Link]
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Cyclobutanes in Organic Synthesis. Baran Lab. [Link]
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Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]
-
Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. Organic Letters. [Link]
-
Ring Expansion Rearrangements. Chemistry Steps. [Link]
-
Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. ETH Research Collection. [Link]
-
Cyclobutanone synthesis. Organic Chemistry Portal. [Link]
-
Cyclobutane containing natural products and synthetic intermediates. ResearchGate. [Link]
-
Synthesis of aminomethyl cyclobutane carboxylic acid as a... ResearchGate. [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]
-
Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical. Semantic Scholar. [Link]
-
(1-(Aminomethyl)cyclobutyl)methanol. MySkinRecipes. [Link]
-
(.+-.)-trans-2-(Aminomethyl)cyclobutanecarboxylic acid hydrochloride: a rigid analog of .gamma.-aminobutyric acid. Journal of Medicinal Chemistry. [Link]
-
Buy 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | 1360547-44-9. Autech. [Link]
-
Synthesis of Cyclobutane Nucleoside Analogues 3: Preparation of Carbocyclic Derivatives of Oxetanocin. PubMed. [Link]
-
Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. MDPI. [Link]
-
Synthesis of a-amino carbonyl compounds: a brief review. Russian Chemical Reviews. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]
-
Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Semantic Scholar. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]
-
US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids. Google Patents.
-
Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic Acid as a Potential Therapy Agent | Request PDF. ResearchGate. [Link]
-
Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. [Link]
-
Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. PubMed. [Link]
-
Synthesis of methyl 1-methylcyclobutane carboxylate. PrepChem.com. [Link]
-
Synthesis of 2-Oxaadamantane Derivatives. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. baranlab.org [baranlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring expansion and contraction - Wikipedia [en.wikipedia.org]
- 8. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol [benchchem.com]
Methodological & Application
Application Note: Optimized Peptide Coupling Conditions for Sterically Hindered Cyclobutyl Amines
Executive Summary
The incorporation of cyclobutane amino acids and cyclobutyl amines into peptide backbones is a highly effective strategy in modern drug development. These motifs act as conformationally restricted bioisosteres, enhancing metabolic stability, lipophilicity, and target affinity. However, the inherent steric bulk and ring strain of the cyclobutane system present a formidable challenge during amide bond formation.
As a Senior Application Scientist, I have designed this protocol guide to move beyond empirical trial-and-error. By understanding the thermodynamic and kinetic barriers imposed by cyclobutyl systems, we can rationally select reagents and conditions. This guide provides field-proven, self-validating methodologies for the efficient acylation of sterically hindered cyclobutyl amines, ensuring high yields while mitigating epimerization and dead-end side reactions.
Mechanistic Insights: The Steric Challenge of Cyclobutyl Amines
To successfully couple hindered amines, one must first understand why standard reagents (e.g., DCC/HOBt or EDC/NHS) fail.
-
Obstruction of the Bürgi-Dunitz Trajectory: The cyclobutane ring imposes significant steric bulk. When an activated carboxylic acid approaches the cyclobutyl amine, the optimal 107° angle of nucleophilic attack (the Bürgi-Dunitz trajectory) on the carbonyl carbon is physically obstructed by the cyclobutane methylene protons.
-
Kinetic Consequences: This steric clash elevates the activation energy ( Ea ), drastically reducing the reaction rate. Consequently, standard active esters have a prolonged half-life in solution, which leads to base-catalyzed oxazolone formation (resulting in epimerization) or N-acylurea rearrangement (a dead-end byproduct).
-
The Guanidinylation Pitfall: When uronium-based reagents like HATU are used with sluggish, highly hindered amines, the amine may attack the uronium carbon instead of the activated carbonyl. This forms a stable guanidinium byproduct that permanently caps the peptide chain[1].
The Solution: To overcome these barriers, we must utilize highly reactive leaving groups (such as HOAt or Oxyma) generated by specialized uronium or phosphonium salts, paired with non-nucleophilic bases and targeted thermal energy (40–50 °C)[2].
Strategic Reagent Selection & Quantitative Data
The selection of the coupling reagent and base must be tailored to the degree of substitution on the cyclobutyl amine.
-
HATU: Highly efficient for primary cyclobutyl amines but prone to guanidinylation side reactions if the amine is secondary or α,α -disubstituted[3].
-
COMU: Utilizes an Oxyma leaving group. It is less prone to side reactions than HATU and performs exceptionally well for bulky secondary amines, especially when paired with the hindered base TMP (2,4,6-trimethylpyridine)[3].
-
PyAOP: A phosphonium reagent that generates an HOAt active ester. Because it lacks a uronium carbon, it cannot cause guanidinylation. It is the gold standard for extreme steric hindrance, such as α,α -disubstituted cyclobutane amino acids[1].
Table 1: Reagent Matrix for Hindered Amine Coupling
| Coupling Reagent | Activation Intermediate | Optimal Base | Guanidinylation Risk | Recommended Temp | Suitability for Cyclobutyl Amines |
| HATU | Uronium (OAt) | DIPEA | High (if slow) | 25 °C – 40 °C | Good for primary cyclobutyl amines[2]. |
| COMU | Uronium (Oxyma) | TMP | Low | 25 °C – 50 °C | Excellent for secondary cyclobutyl amines[3]. |
| PyAOP | Phosphonium (OAt) | DIPEA | None | 40 °C – 50 °C | Best for α,α -disubstituted amines[1]. |
Decision Workflow for Hindered Coupling
Decision tree for selecting peptide coupling conditions for hindered cyclobutyl amines.
Detailed Experimental Protocols
A core tenet of robust synthetic chemistry is that every protocol must be a self-validating system . The following procedures integrate precise In-Process Controls (IPCs) to eliminate ambiguity.
Protocol A: Solution-Phase Coupling of Secondary Cyclobutyl Amines (COMU / TMP)
Use this protocol when coupling an amino acid to a secondary cyclobutyl amine in solution, where epimerization of the incoming amino acid is a primary concern.
Reagents:
-
Incoming Carboxylic Acid (1.2 eq)
-
Cyclobutyl Amine derivative (1.0 eq)
-
COMU (1.2 eq)
-
TMP (2,4,6-trimethylpyridine) (2.4 eq)
-
Anhydrous DMF (0.1 M relative to amine)
Step-by-Step Methodology:
-
Pre-activation: Dissolve the incoming carboxylic acid and COMU in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add TMP to the mixture. Causality: TMP is highly sterically hindered; it is basic enough to deprotonate the carboxylic acid but cannot act as a nucleophile to degrade the active Oxyma ester. Stir for 2 minutes to ensure complete active ester formation.
-
Amine Addition: Add the cyclobutyl amine to the pre-activated mixture.
-
Thermal Acceleration: Heat the reaction gently to 45 °C[2]. Causality: The thermal energy provides the necessary kinetic push to overcome the steric repulsion of the cyclobutane ring. Stir for 2 to 4 hours.
-
Self-Validation (IPC): Withdraw a 5 µL aliquot. Quench in 95 µL of 1:1 MeCN/H₂O containing 0.1% TFA. Analyze via LC-MS. Do not rely on TLC alone, as hindered amides often streak or co-elute with starting materials.
-
Workup: Once LC-MS confirms >95% conversion, dilute with EtOAc, wash with 10% citric acid (to remove TMP and unreacted amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) of α,α -Disubstituted Cyclobutanes (PyAOP)
Use this protocol for on-resin coupling of difficult sequences, particularly when adding an amino acid onto an N-terminal cyclobutane amino acid.
Reagents:
-
Resin-bound cyclobutyl amine (1.0 eq)
-
Fmoc-Amino Acid-OH (3.0 eq)
-
PyAOP (3.0 eq)
-
HOAt (3.0 eq)
-
DIPEA (6.0 eq)
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in anhydrous DMF for 30 minutes to ensure maximum pore accessibility.
-
Cocktail Preparation: In a separate vial, dissolve the Fmoc-AA-OH, PyAOP, and HOAt in DMF. Add DIPEA and vortex for 3 minutes. Causality: PyAOP requires HOAt as an additive to form the highly reactive OAt ester. Because PyAOP is a phosphonium salt, we can safely use an excess of DIPEA without risking guanidinylation of the resin-bound amine[1].
-
Coupling: Transfer the activated cocktail to the resin.
-
Microwave/Thermal Assistance: Heat the reaction vessel to 50 °C for 1 hour with gentle agitation.
-
Self-Validation (Chloranil Test): Drain and wash the resin (DMF x 3, DCM x 3). Perform a Chloranil test on a few resin beads. Causality: The standard Ninhydrin (Kaiser) test frequently yields false negatives for secondary or highly hindered amines because the steric bulk prevents the formation of Ruhemann's purple. The Chloranil test is specifically sensitive to secondary/hindered amines, turning dark blue/green if unreacted amine remains.
-
Double Coupling: If the Chloranil test is positive, repeat steps 2-5 before proceeding to Fmoc deprotection.
References
- Technical Support Center: Optimizing HOTU Coupling Reactions Source: Benchchem URL
- DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds Source: ACS Omega URL
- Source: The Journal of Organic Chemistry (via ResearchGate)
Sources
Application Note: Incorporating Cyclobutane Amino Acids into Peptide Backbones
Target Audience: Researchers, peptide chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the synthesis, incorporation, and validation of cyclobutane amino acids (CBAAs) in peptide drug discovery.
Mechanistic Rationale: Why Cyclobutane?
The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Among these, cyclobutane amino acids (CBAAs) offer unparalleled advantages in structural rigidification. The inherent ring strain and steric bulk of the cyclobutane moiety severely restrict the ϕ and ψ dihedral angles of the peptide backbone, effectively pre-organizing the peptide into highly specific secondary structures, such as α -helices or β -turns [1].
By locking the peptide into a bioactive conformation, CBAAs drastically reduce the entropic penalty typically associated with target binding. Furthermore, recent advances have demonstrated that CBAAs functionalized with olefinic side chains serve as superior anchoring residues for geometry-specific hydrocarbon peptide stapling [2]. This precise topological control not only enhances helical stabilization but also shields the peptide backbone from proteolytic degradation, significantly improving cell-penetration capabilities [3].
Experimental Workflow
The following logic-driven workflow outlines the end-to-end process from monomer synthesis to final peptide validation.
End-to-end workflow for incorporating cyclobutane amino acids into peptide backbones.
Step-by-Step Protocol & Causality
Phase 1: Preparation of the CBAA Monomer
Traditional thermal syntheses of highly strained cyclobutane rings often require harsh conditions that degrade sensitive functional groups. To bypass this, we utilize visible light photocatalysis.
-
Procedure: Synthesize the Fmoc-protected CBAA monomer via a visible light-catalyzed [2+2]-cycloaddition of dehydroamino acids with styrene-type olefins [4].
-
Causality: Photocatalytic energy transfer operates at room temperature, ensuring high diastereoselectivity and preserving the integrity of the Fmoc protecting group required for downstream Solid-Phase Peptide Synthesis (SPPS) [4].
Phase 2: Solid-Phase Peptide Synthesis (SPPS)
The steric bulk of the cyclobutane ring severely hinders nucleophilic attack during amide bond formation. Standard coupling reagents (e.g., DIC/Oxyma or HBTU) will result in high rates of deletion sequences.
-
Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes. Rationale: Rink Amide yields a C-terminal amide, preventing rapid exopeptidase degradation in vivo.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).
-
Self-Validation Checkpoint: Quantify the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm exact resin loading before committing the expensive CBAA monomer.
-
-
CBAA Coupling (Steric Bypass):
-
Activate 4.0 equivalents of Fmoc-CBAA-OH with 3.9 equivalents of HATU and 8.0 equivalents of DIPEA in DMF.
-
Causality: HATU is a highly reactive uronium salt derived from HOAt. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect that accelerates the coupling of sterically hindered amines.
-
React for 60 minutes. Drain and repeat the coupling step (Double Coupling).
-
-
Kaiser Test Validation: Perform a Kaiser (ninhydrin) test. A yellow solution confirms the absence of free primary amines (successful coupling). If the beads turn blue, perform a third coupling cycle with PyAOP/DIPEA. Do not proceed to the next amino acid until the test is negative.
-
Elongation: Continue standard Fmoc-SPPS cycles for the remainder of the sequence. Note that the amino acid added directly after the CBAA will also require double coupling due to the steric shadow cast by the cyclobutane ring.
Phase 3: On-Resin Stapling (Optional but Recommended)
If utilizing olefin-functionalized CBAAs for geometry-specific stapling [2]:
-
Wash the resin extensively with anhydrous 1,2-dichloroethane (DCE).
-
Add 20 mol% Grubbs I catalyst dissolved in DCE.
-
Bubble N2 through the suspension and agitate for 2 hours at room temperature to facilitate Ring-Closing Metathesis (RCM).
Phase 4: Cleavage and Global Deprotection
-
Prepare a cleavage cocktail: TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v).
-
Self-Validation Micro-cleavage: Transfer ~1 mg of resin to a microcentrifuge tube, add 100 µL cocktail for 2 hours, precipitate in ether, and analyze via LC-MS. Causality: This isolates the variable of cleavage efficiency from synthesis errors before scaling up.
-
Upon successful LC-MS confirmation, cleave the bulk resin for 2–3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Data Presentation: Biophysical Impact
The integration of CBAAs fundamentally alters the biophysical properties of the peptide. The table below summarizes the quantitative improvements observed when utilizing cyclobutane constraints, particularly in stapled architectures.
Table 1: Comparative Biophysical Impact of CBAA Incorporation
| Construct Type | Sequence Modification | Helical Content (%) | Proteolytic Half-Life | Gibbs Free Energy of Stapling (ΔG) |
| Wild-Type | Unmodified linear sequence | ~12% | 15 - 20 min | N/A |
| CBAA-Linear | Single CBAA insertion | 35 - 38% | ~120 min | N/A |
| CBAA-Stapled | i, i+4 geometry-specific stapling | 85 - 88% | > 48 hours | -4.5 kcal/mol |
Data metrics are synthesized from established structural studies on geometry-specific hydrocarbon stapling and cyclobutane-based conformational constraints.
References
- Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - National Institutes of Health (PMC)
- Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - National Institutes of Health (PMC)
- Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - National Institutes of Health (PMC)
- Strategies for Fine-Tuning the Conformations of Cyclic Peptides | Chemical Reviews - American Chemical Society URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of Cyclobutyl Amino Esters
Executive Summary & Mechanistic Rationale
The incorporation of cyclobutane-containing molecules into peptidomimetics is a cornerstone of modern drug discovery. Cyclobutyl amino acids and their ester derivatives impart significant conformational rigidity, enhance metabolic stability, and serve as excellent mimics of bioactive peptide conformations . However, the synthesis of these sterically strained systems is notoriously challenging. Traditional thermal methods—such as the Bucherer-Bergs reaction for synthesizing spirohydantoin precursors—require harsh conditions, extended reaction times (often >24 hours), and typically suffer from poor yields due to the thermal degradation of intermediates and the volatility of reagents.
Microwave-assisted organic synthesis (MAOS) provides a transformative, high-efficiency alternative. By utilizing microwave irradiation, energy is transferred directly to the polar reaction components via dielectric heating. This localized superheating accelerates the formation of the intermediate iminium ion and the subsequent nucleophilic attack, effectively overcoming the steric penalty of the cyclobutane ring . Consequently, reaction times are reduced from days to mere minutes, yielding high-purity precursors for downstream esterification.
Reaction Pathway & Causality
This protocol utilizes a highly optimized, three-step workflow to access cyclobutyl amino esters:
-
Microwave-Assisted Bucherer-Bergs Reaction: Cyclobutanone is reacted with potassium cyanide (KCN) and ammonium carbonate ((NH4)2CO3) under microwave irradiation (100 W, 110°C, 8 min) . Causality: Using a sealed microwave vessel is critical; it prevents the escape of ammonia and carbon dioxide gases generated in situ, maintaining the high internal pressure necessary to drive the thermodynamic equilibrium toward the cyclobutanespirohydantoin intermediate.
-
Alkaline Hydrolysis: The robust spirohydantoin ring is opened using concentrated NaOH at elevated temperatures to yield the free 1-aminocyclobutane-1-carboxylic acid. Causality: The hydantoin ring is highly stable; standard reflux is insufficient, necessitating a high-pressure alkaline environment to cleave the urea linkage.
-
Esterification: Due to the steric bulk of the cyclobutane ring, standard Fischer esterification is kinetically unfavorable. Causality: An in situ activation using thionyl chloride (SOCl2) in methanol is employed. This generates a highly reactive acyl chloride intermediate that rapidly converts to the methyl ester, ensuring complete conversion without epimerization or degradation.
Workflow Visualization
Workflow for the microwave-assisted synthesis of cyclobutyl amino esters.
Quantitative Data: Thermal vs. Microwave Conditions
The following table summarizes the kinetic and thermodynamic advantages of transitioning from traditional thermal heating to microwave irradiation for the critical spirohydantoin intermediate formation .
| Parameter | Traditional Thermal Synthesis | Microwave-Assisted Synthesis | Mechanistic Advantage / Causality |
| Reaction Time | 24 - 48 hours | 8 minutes | Rapid dielectric heating of polar intermediates accelerates transition state formation. |
| Temperature | 60°C (Reflux limit) | 110°C | Sealed microwave vessel allows superheating above the solvent's atmospheric boiling point. |
| Yield | 50 - 60% | 85 - 94% | Short reaction times minimize thermal degradation and undesired side reactions. |
| Purity (Crude) | Moderate (requires chromatography) | High (>95% by NMR) | Complete conversion of volatile reagents; product precipitates cleanly upon cooling. |
Experimental Protocols
Step 1: Microwave-Assisted Synthesis of Cyclobutanespirohydantoin
-
Reagents: Cyclobutanone (10.0 mmol), KCN (20.0 mmol), (NH4)2CO3 (30.0 mmol), Ethanol/Water (1:1 v/v, 10 mL).
-
Procedure: Combine all reagents in a 30 mL quartz microwave-safe reaction vessel. Add a magnetic stir bar and seal the vessel with a pressure-rated cap equipped with a PTFE septum.
-
Microwave Parameters: Place the vessel in a dedicated microwave synthesizer. Program the system to irradiate at 100 W, ramping the temperature to 110°C over 2 minutes, and hold at 110°C for 8 minutes .
-
Self-Validation Check: Monitor the reactor's telemetry. The sealed vessel traps NH3 and CO2 gases, increasing internal pressure (typically peaking around 12–15 bar). A stabilization in the pressure profile indicates the completion of the gas-evolving phase and full conversion to the spirohydantoin.
-
Workup: Allow the vessel to cool to room temperature (pressure must drop below 1.5 bar before opening). Vent carefully in a fume hood. Dilute the mixture with 20 mL of ice-cold water. The spirohydantoin will precipitate as a dense white solid. Filter under vacuum, wash with cold water (2 × 10 mL), and dry under high vacuum.
Step 2: Hydrolysis to 1-Aminocyclobutane-1-carboxylic Acid
-
Reagents: Cyclobutanespirohydantoin (5.0 mmol), 3M NaOH aqueous solution (15 mL).
-
Procedure: Transfer the dried spirohydantoin to a heavy-walled stainless steel pressure bomb. Add the NaOH solution, seal the bomb, and heat in an oil bath at 160°C for 12 hours.
-
Self-Validation Check: Completion is validated by sampling the headspace after cooling; the complete cessation of an ammonia odor indicates that the urea linkage has been fully cleaved.
-
Workup: Cool the reactor to room temperature. Transfer the solution to a beaker and carefully adjust the pH to 6.0 using concentrated HCl (monitor via pH meter). The zwitterionic amino acid will precipitate. Filter the solid and recrystallize from aqueous ethanol to yield pure 1-aminocyclobutane-1-carboxylic acid.
Step 3: Esterification to Methyl 1-Aminocyclobutane-1-carboxylate
-
Reagents: 1-Aminocyclobutane-1-carboxylic acid (3.0 mmol), anhydrous Methanol (10 mL), Thionyl Chloride (SOCl2, 6.0 mmol).
-
Procedure: Flame-dry a 50 mL round-bottom flask and flush with N2. Add anhydrous methanol and cool to 0°C in an ice bath. Add SOCl2 dropwise (Caution: highly exothermic, HCl and SO2 gas evolution). Stir for 10 minutes, then add the solid amino acid in small portions. Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux (65°C) for 4 hours.
-
Self-Validation Check: The reaction is self-validating when the initial cloudy suspension turns into a clear, homogeneous solution. This visual cue indicates the complete dissolution of the zwitterion and the formation of the highly soluble ester hydrochloride salt.
-
Workup: Cool to room temperature and evaporate the solvent under reduced pressure. Triturate the resulting crude oil with cold diethyl ether (15 mL) and scratch the flask to induce crystallization. Filter the resulting white solid to isolate Methyl 1-aminocyclobutane-1-carboxylate hydrochloride.
References
-
Rivero, I. A., et al. (2011). Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidylspirohydantoins as precursors of restricted α-amino acids. ARKIVOC 2011(2).[1] URL: [Link]
-
Gauuan, P. J., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 14943.[2] URL: [Link]
-
Chen, Y., et al. (2023). Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination. Journal of Organic Chemistry.[3] URL: [Link]
Sources
Application Note: Scalable Production Methods for Cyclobutane Amino Acid Building Blocks via Continuous Flow Photochemistry
Introduction & Rationale
Cyclobutane amino acids (CBAAs) are highly sought-after building blocks in the design of conformationally restricted 1[1]. Their rigid, strained ring systems alter the 3D topology of peptide drugs, enhancing metabolic stability and overcoming traditional pharmacokinetic limitations[2]. Historically, the synthesis of CBAAs relied on thermal [2+2] cycloadditions or classical ring closures that suffered from poor regioselectivity, limited functional group tolerance, and severe scalability bottlenecks[2].
Recently, visible-light-mediated photocatalysis has revolutionized the functionalization of dehydroamino acids (DhAAs)[1]. Specifically, triplet energy transfer (EnT) catalysis enables the highly selective [2+2]-cycloaddition of DhAAs with styrene derivatives under exceptionally mild conditions[1]. However, scaling photochemical reactions in traditional batch reactors is fundamentally limited by the Beer-Lambert law; light attenuation prevents uniform photon penetration in larger vessels, leading to over-irradiation, thermal degradation, and diminished yields[3].
To bridge the gap between discovery and production, continuous flow photochemistry provides a self-validating, scalable solution[3]. By utilizing narrow-bore fluoropolymer tubing, flow reactors ensure a high surface-area-to-volume ratio, uniform photon flux, and precise residence time control, enabling multigram synthesis without loss of stereochemical fidelity[3].
Mechanistic Causality: Energy Transfer[2+2] Cycloaddition
The core of this scalable protocol relies on the iridium-based triplet energy transfer catalyst [Ir(dFCF3ppy)2dtbpy]PF6[1]. Unlike direct UV excitation, which often triggers indiscriminate radical pathways or substrate degradation, visible-light EnT selectively excites the Ir(III) photocatalyst to its singlet state, followed by rapid intersystem crossing (ISC) to a long-lived triplet state (T1)[1].
Through Dexter energy transfer, the excited catalyst transfers its energy to the ground-state dehydroamino acid, generating a reactive triplet biradical[1]. This intermediate undergoes a stepwise or concerted [2+2] cycloaddition with a ground-state styrene derivative to form the cyclobutane core[1].
Figure 1: Mechanistic pathway of the Ir-catalyzed triplet energy transfer [2+2] cycloaddition.
Quantitative Data: Batch vs. Flow Performance
Scaling up photochemical reactions requires transitioning from batch to flow to maintain yield and stereoselectivity. The table below summarizes the performance metrics for the synthesis of a model cyclobutane α-amino acid derivative using the Ir-catalyzed EnT methodology[1].
| Parameter | Batch Photoreactor | Continuous Flow Photoreactor |
| Scale | 0.1 mmol | >2.0 mmol (Upscaled) |
| Light Source | 3 × 3 W Blue LEDs (415 nm) | 30 × 3 W Blue LEDs (415 nm) |
| Reaction Time / Residence Time | 72 hours | 52 hours (continuous operation) |
| Flow Rate | N/A | 6 mL/min |
| Yield | 44% | 71% (>900 mg isolated) |
| Diastereomeric Ratio (d.r.) | >20:1 | >20:1 |
Table 1: Comparative metrics demonstrating the superiority of continuous flow for CBAA production[1].
Self-Validating Experimental Protocol
This protocol details the continuous flow synthesis of protected cyclobutane α-amino acids. The system is designed to be self-validating: in-line degassing ensures triplet state fidelity, while precise temperature control prevents styrene polymerization.
Figure 2: Continuous flow workflow for scalable cyclobutane amino acid production.
Materials & Reagents
-
Substrates : α,β-Dehydroamino acid derivative (e.g., N-Boc/N-Fmoc protected), Styrene derivative (3.0 equiv)[1].
-
Catalyst : [Ir(dFCF3ppy)2dtbpy]PF6 (1.0 mol%)[1].
-
Solvent : Degassed Ethyl Acetate or Dichloromethane (0.1 M relative to DhAA)[1].
-
Equipment : Dual-syringe pump, FEP tubing reactor, 415 nm LED array with cooling jacket, back-pressure regulator (BPR, 40 psi).
Step-by-Step Methodology
Step 1: Solution Preparation & Degassing (Critical Step)
-
Causality: Oxygen is a potent triplet quencher. Failure to remove dissolved O₂ will intercept the excited Ir(III) catalyst, halting the EnT process and generating reactive oxygen species.
-
Dissolve the DhAA (1.0 equiv), styrene (3.0 equiv), and Ir-catalyst (1.0 mol%) in the chosen solvent.
-
Sparge the solution with ultra-pure Argon for 30 minutes prior to loading into the syringe pump[1].
Step 2: Reactor Priming
-
Flush the FEP tubing reactor with degassed solvent at 6 mL/min to establish baseline pressure and remove air pockets.
-
Set the photoreactor cooling system to 18 °C.
-
Causality: Maintaining 18 °C suppresses thermal background reactions, such as the spontaneous polymerization of styrene, ensuring high atom economy and preventing reactor fouling[1].
Step 3: Continuous Flow Execution
-
Initiate the reagent flow. Based on the reactor volume and a flow rate of 6 mL/min, allow the system to reach steady state (typically 2-3 reactor volumes)[1].
-
Activate the custom-built 415 nm LED array (30 × 3 W)[1].
Step 4: In-Line Validation & Collection
-
Route the output stream through an in-line UV-Vis flow cell to monitor the disappearance of the DhAA chromophore.
-
Collect the product stream in a foil-wrapped flask to prevent ambient light degradation.
Step 5: Orthogonal Deprotection (Downstream Processing)
-
To obtain the free amino acid, subject the crude protected CBAA to acidic conditions (e.g., Trifluoroacetic acid in DCM) to cleave the Boc and OtBu groups[1].
-
Result: The free cyclobutane α-amino acid is isolated as a TFA salt in high yield (e.g., 86%) and excellent diastereoselectivity (9:1 d.r.)[1].
References
- Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC (nih.gov).
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
- Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Thieme Connect.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(1-amino-3-methylcyclobutyl)acetate
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-(1-amino-3-methylcyclobutyl)acetate. The guidance is structured to address specific challenges that may arise during the experimental workflow, with a focus on improving reaction yield and purity.
I. Overview of the Synthetic Pathway
The synthesis of Methyl 2-(1-amino-3-methylcyclobutyl)acetate is a multi-step process that requires careful control of reaction conditions to achieve high yields. A common and effective strategy involves the reductive amination of 3-methylcyclobutanone with a protected glycine equivalent, followed by deprotection. This guide will focus on a four-step sequence starting from commercially available or readily accessible starting materials.
Caption: Synthetic workflow for Methyl 2-(1-amino-3-methylcyclobutyl)acetate.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing quick and actionable answers.
| Question | Answer |
| 1. Why is a protected glycine used instead of glycine methyl ester directly? | The direct use of glycine methyl ester in reductive amination can lead to multiple alkylations and other side reactions. The diphenylmethylene protecting group prevents these unwanted reactions and can be easily removed under mild acidic conditions.[1] |
| 2. What are the most critical parameters for the reductive amination step? | The choice of reducing agent, solvent, and reaction temperature are crucial. Sodium cyanoborohydride (NaBH₃CN) is often preferred as it selectively reduces the imine in the presence of the ketone.[2] The reaction should be run under anhydrous conditions to favor imine formation. |
| 3. How can I monitor the progress of the reactions? | Thin-layer chromatography (TLC) is a suitable method for monitoring the consumption of starting materials and the formation of products. For the reductive amination and deprotection steps, LC-MS can provide more detailed information on the reaction progress and the presence of any byproducts. |
| 4. What is the best way to purify the final product? | The final product is an amino ester, which can be purified by column chromatography on silica gel. Alternatively, acid-base extraction can be employed. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to remove any acidic impurities. The free base can then be extracted into an organic solvent.[3] |
III. Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their causes, and recommended solutions for each key step of the synthesis.
Step 1: Synthesis of Methyl 2-((diphenylmethylene)amino)acetate
This initial step involves the formation of a Schiff base from glycine methyl ester hydrochloride and benzophenone imine. While generally high-yielding, some issues can arise.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the Schiff base | - Incomplete reaction. - Hydrolysis of the product during workup. | - Ensure the reaction is run to completion by monitoring with TLC. - Use anhydrous solvents and reagents to prevent hydrolysis. - During workup, minimize contact with aqueous phases. |
| Product is an oil and difficult to handle | - Presence of impurities, such as unreacted starting materials or benzophenone. | - Purify the product by column chromatography on silica gel. - Trituration with a non-polar solvent like hexane can sometimes induce crystallization. |
Step 2: Reductive Amination of 3-Methylcyclobutanone
This is the most critical step for yield and purity. The reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.
Caption: Troubleshooting logic for the reductive amination step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting materials | - Inefficient imine/enamine formation. - Inactive reducing agent. | - Ensure anhydrous conditions by using freshly dried solvents. - Consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.[4] - Use a fresh batch of the reducing agent. |
| Formation of 3-methylcyclobutanol as a major byproduct | - Reduction of the ketone is faster than imine formation and subsequent reduction. | - Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the ketone.[2] - Allow the ketone and the amine to stir for a period to allow for imine formation before adding the reducing agent. |
| Formation of dialkylated product | - The newly formed secondary amine reacts with another molecule of the ketone. | - This is less common with bulky protecting groups like diphenylmethylene. If observed, consider using a less reactive reducing agent or lower the reaction temperature. |
| Cyanide addition byproduct | - When using NaBH₃CN, cyanide can act as a nucleophile. | - This is an occasional byproduct.[5] If it becomes a significant issue, switch to a non-cyanide-based reducing agent like NaBH(OAc)₃ or consider catalytic hydrogenation.[6] |
Step 3: Hydrolysis of the Diphenylmethylene Protecting Group
The final step is the removal of the diphenylmethylene group to yield the free amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete deprotection | - Insufficient acid concentration or reaction time. | - Increase the reaction time or use a slightly stronger acidic condition (e.g., switching from 1M HCl to 2M HCl). Monitor the reaction by TLC until the starting material is fully consumed. |
| Hydrolysis of the methyl ester | - The acidic conditions for deprotection can also hydrolyze the ester, especially with prolonged reaction times or high temperatures. | - Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature).[7] - Use the minimum amount of acid and reaction time necessary for complete deprotection. |
| Difficult isolation of the product | - The product may be soluble in the aqueous acidic phase. | - After deprotection, carefully neutralize the reaction mixture with a base (e.g., NaHCO₃ or a mild NaOH solution) to a pH of 8-9.[3] - Extract the free amino ester into an organic solvent like dichloromethane or ethyl acetate. |
IV. Experimental Protocols
The following are representative protocols. Researchers should adapt these based on their specific experimental setup and safety guidelines.
Protocol 1: Synthesis of Methyl 2-((diphenylmethylene)amino)acetate
-
To a solution of glycine methyl ester hydrochloride (1.0 eq) in dry dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15 minutes, then add benzophenone imine (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Reductive Amination
-
To a solution of Methyl 2-((diphenylmethylene)amino)acetate (1.0 eq) and 3-methylcyclobutanone (1.2 eq) in an anhydrous solvent (e.g., THF or DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: Deprotection
-
Dissolve the crude product from the previous step in a suitable solvent like diethyl ether or methanol.
-
Add 1M aqueous HCl and stir vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, separate the layers. The product will be in the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with diethyl ether to remove the benzophenone byproduct.
-
Carefully basify the aqueous layer to pH 8-9 with a suitable base (e.g., solid NaHCO₃ or 1M NaOH) at 0 °C.
-
Extract the free amino ester into dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude target molecule.
V. References
-
Stelakatos, G. C., Paganou, A., & Zervas, L. (1966). New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic, 1191-1199.
-
O'Donnell, M. J., & Polt, R. L. (1982). A mild and efficient route to N-acyl-α-amino acids from N-(diphenylmethylene)glycinate esters. The Journal of Organic Chemistry, 47(13), 2663–2666.
-
BenchChem. (2025). An In-depth Technical Guide to Diphenylmethylene-Glycine Benzyl Ester: A Versatile Glycine Derivative for Drug Discovery.
-
Wikipedia. (2024). Reductive amination.
-
Synple Chem. (n.d.). Application Note – Reductive Amination.
-
Marcantoni, E., et al. (2001). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 45(4), 182-186.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination.
-
Vulcanchem. (n.d.). N-(Diphenylmethylene)glycine ethyl ester (69555-14-2) for sale.
-
Sigma-Aldrich. (n.d.). N-(Diphenylmethylene)glycine ethyl ester 98 69555-14-2.
-
S. G. Alvarez, M. T. (1997). A practical synthesis of N-Boc-1-aminocyclobutanecarboxylic acid. Synthetic Communications, 27(16), 2957-2963.
-
Gante, J. (1989). Peptidomimetics—tailed amino acids and peptide-modified cyclobutane derivatives. Angewandte Chemie International Edition in English, 28(5), 600-606.
-
G. W. Kabalka, M.-L. Yao, A. Navarane. (2005). A convenient synthesis of 1-amino-3-[(dihydroxyboryl)ethyl]cyclobutanecarboxylic acid. Tetrahedron Letters, 46(28), 4915-4917.
-
M. A. Khan, A. Firoz, et al. (1997). Prophylactic Role of Immunomodulators in Treatment of Systemic Candidiasis in Leukopenic Mice. Antimicrobial Agents and Chemotherapy, 41(9), 1899-1904.
-
M. J. O'Donnell, W. D. Bennett, S. Wu. (1989). The stereoselective synthesis of α-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353–2355.
-
Vedejs, E., Fields, S. C., & Schrimpf, M. R. (1995). Asymmetric synthesis of α-amino acids using a chiral phosphine-borane complex. Journal of the American Chemical Society, 117(46), 11612-11613.
-
M. J. O'Donnell, et al. (1994). A new catalytic enantioselective synthesis of α-amino acid derivatives. Tetrahedron Letters, 35(51), 9581-9584.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Pintea, B. (2016). Answer to "How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?". ResearchGate.
-
Stelakatos, G. C., Paganou, A., & Zervas, L. (1966). New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic, 1191.
-
O'Donnell, M. J. (2001). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with cinchona and cinchonidine derivatives. Accounts of Chemical Research, 34(8), 621-630.
-
US Patent 4,367,344A, "Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds".
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). A Mild and Efficient One-Pot Reductive Amination of Aldehydes and Hemiacetals to Primary Amines. The Journal of Organic Chemistry, 75(16), 5470–5477.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Overcoming steric hindrance in cyclobutyl amine coupling reactions
Welcome to the technical support center for scientists and researchers engaged in C-N bond formation with sterically challenging cyclobutyl amines. This guide provides in-depth, experience-driven answers to common challenges, troubleshooting workflows, and validated protocols to enhance the success of your coupling reactions. The unique conformational constraints and steric bulk of the cyclobutyl motif often render standard amination protocols ineffective, leading to low yields and side-product formation. This center is designed to help you navigate these complexities.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I seeing low to no yield in my Buchwald-Hartwig amination with a primary cyclobutylamine?
This is the most common issue encountered. The low reactivity is typically a result of steric hindrance impeding one or more steps of the catalytic cycle. The puckered, three-dimensional nature of the cyclobutyl ring shields the nitrogen's lone pair, making it a poor nucleophile. Furthermore, the bulk of the amine can hinder the final, crucial reductive elimination step from the palladium center.
Core Reasons & Solutions:
-
Inadequate Ligand Bulk: The key to coupling hindered substrates is using a sufficiently bulky and electron-rich phosphine ligand.[1][2] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is necessary for the oxidative addition of the aryl halide.[2] More importantly, their steric pressure facilitates the C-N bond-forming reductive elimination, which is often the rate-limiting step with bulky amines.[1]
-
Incorrect Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[3] Sodium tert-butoxide (NaOt-Bu) is a common choice, but for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[3]
-
Suboptimal Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, modern, well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) offer superior performance.[4] These air- and thermally-stable complexes ensure the efficient generation of the active monoligated Pd(0) catalyst, leading to more reproducible results.[4][5]
Table 1: Comparison of Ligand Systems for Hindered Amination
| Ligand | Structure Type | Key Features | Typical Substrates |
| XPhos | Dialkylbiaryl phosphine | Very bulky and electron-rich; excellent general ligand for hindered couplings.[1] | Aryl chlorides, bromides, and triflates with primary and some secondary amines. |
| RuPhos | Dialkylbiaryl phosphine | Highly effective for the arylation of secondary amines, often minimizing diarylation of primary amines.[6][7] | Especially useful for coupling secondary amines to aryl halides. |
| BrettPhos | Dialkylbiaryl phosphine | Excellent for monoarylation of primary amines, including challenging heteroarylamines.[6][8] | Primary amines and ammonia surrogates with aryl halides. |
| tBuXPhos | Dialkylbiaryl phosphine | Increased steric bulk compared to XPhos, offering higher activity for particularly challenging, hindered substrates.[4] | Highly hindered primary and secondary amines. |
FAQ 2: My reaction with a secondary cyclobutylamine is failing completely. What adjustments are critical?
Secondary cyclobutylamines represent a significant escalation in steric challenge. The combination of the bulky ring and an additional substituent on the nitrogen makes these among the most difficult substrates for C-N coupling.
Critical Adjustments:
-
Employ Generation 3/4 (G3/G4) or newer Precatalysts: For these extremely demanding couplings, the most advanced precatalyst systems are often required. Buchwald's G3, G4, and G6 precatalysts are designed to be highly active and ensure the formation of the crucial monoligated Pd(0) species even with very bulky ligands.[4]
-
Switch to Highly Hindered, Specialized Ligands: Standard ligands like XPhos may not be sufficient. Consider highly specialized, bulkier ligands such as tBuXPhos or others developed specifically for hindered amine couplings.[4][9] The goal is to maximize steric pressure around the palladium center to force the reductive elimination step.
-
Increase Reaction Temperature and Time: Overcoming the high activation energy barrier for these couplings often requires more aggressive conditions.[10] Temperatures of 100-120 °C in a high-boiling solvent like toluene or dioxane are common.[11] Monitor the reaction closely, as prolonged heating can lead to catalyst decomposition.
-
Consider a Stronger Base: With the increased steric hindrance, a very strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) may be more effective at deprotonating the amine compared to NaOt-Bu.
FAQ 3: I'm observing significant side products. What are they and how can I minimize them?
Side reactions are a common consequence of forcing a difficult coupling. Understanding their origin is key to suppression.
Common Side Products & Mitigation:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This often points to issues with catalyst stability or the presence of water. Ensure all reagents and solvents are scrupulously dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Aryl Halide Homocoupling (Biaryl Formation): This suggests that the oxidative addition is occurring but subsequent steps are failing. Improving the ligand-to-palladium ratio or switching to a more effective ligand can often solve this.
-
β-Hydride Elimination: While less common with cyclobutylamines due to ring strain, if the aryl halide has ortho-alkyl groups, this pathway can become competitive. Bulky ligands help suppress β-hydride elimination by sterically blocking the required conformation.[1]
Troubleshooting Workflow
If your cyclobutyl amine coupling reaction is providing unsatisfactory results, follow this logical troubleshooting guide.
Caption: A logical workflow for troubleshooting difficult cyclobutyl amine couplings.
Alternative Coupling Strategies
When palladium-catalyzed methods repeatedly fail, it may be necessary to consider alternative C-N bond-forming reactions.
-
Chan-Lam Coupling: This copper-catalyzed reaction couples amines with aryl boronic acids.[12] It has the significant advantage of often proceeding at room temperature and being tolerant of air and moisture.[13][14] However, its scope with highly hindered alkylamines can be limited.[15]
-
Ullmann Condensation: A classical copper-catalyzed reaction between an amine and an aryl halide.[16] Traditional Ullmann reactions require very high temperatures, but modern protocols using ligands like N-methylglycine or L-proline have made the conditions much milder.[17] This can be a robust alternative for certain substrate combinations.
Validated Experimental Protocol
Title: Buchwald-Hartwig Amination of 4-chlorotoluene with Cyclobutylamine using an XPhos-based Precatalyst.
This protocol is adapted from established methodologies for coupling hindered amines.[1][3]
Materials:
-
4-Chlorotoluene (1.0 equiv)
-
Cyclobutylamine (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol %)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene (to 0.5 M)
-
Inert atmosphere glovebox or Schlenk line
-
Oven-dried glassware
Procedure:
-
Preparation: In a glovebox, add the XPhos Pd G3 precatalyst (0.02 equiv), sodium tert-butoxide (1.4 equiv), and a magnetic stir bar to an oven-dried reaction vial.
-
Reagent Addition: Seal the vial with a septum cap. Outside the glovebox, add the anhydrous toluene via syringe, followed by the 4-chlorotoluene (1.0 equiv) and finally the cyclobutylamine (1.2 equiv).
-
Degassing (if not using a glovebox): If not prepared in a glovebox, the solvent and liquid reagents should be thoroughly degassed with argon for 15-20 minutes prior to addition.
-
Reaction: Place the sealed vial in a pre-heated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N-cyclobutyl-4-methylaniline.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination and highlights the key step impacted by steric hindrance.
Caption: Buchwald-Hartwig cycle; reductive elimination is often rate-limiting for hindered amines.
References
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Available from: [Link]
-
Grokipedia. Buchwald–Hartwig amination. Available from: [Link]
- [Cit
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
- [Cit
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
- [Cit
-
GalChimia. (2015, February 27). Bulky Amines that Work. Available from: [Link]
-
Fors, B. P., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PMC. Available from: [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. Available from: [Link]
-
Wikipedia. Chan–Lam coupling. Available from: [Link]
- [Cit
- [Cit
-
Royal Society of Chemistry. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Available from: [Link]
-
Jiang, H., et al. (2023). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. PMC. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
- [Cit
-
ResearchGate. (2004). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Available from: [Link]
- [Cit
- [Cit
-
ResearchGate. Ligands and precatalysts used in these studies for Pd-catalyzed C–N bond formation. Available from: [Link]
Sources
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald触媒・配位子 [sigmaaldrich.com]
- 5. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]
- 6. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Bulky Amines that Work - GalChimia [galchimia.com]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Solubility optimization of cyclobutane amino acid derivatives
Technical Support Center: Solubility Optimization of Cyclobutane Amino Acid Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with a sudden drop in aqueous solubility when transitioning from flexible linear peptides to conformationally restricted peptidomimetics. Cyclobutane amino acids, such as 1-aminocyclobutanecarboxylic acid (ACBC), are incredibly powerful tools in drug design used as surrogates for natural amino acids like proline to improve metabolic stability and target affinity[1]. However, their rigid, lipophilic nature often creates significant formulation and synthesis bottlenecks.
This guide is designed to provide you with field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility challenges.
Section 1: The Thermodynamics of Poor Solubility (FAQ)
Q1: Why do cyclobutane amino acid derivatives exhibit significantly lower aqueous solubility than their linear counterparts? A1: The causality behind this solubility drop is fundamentally thermodynamic. The cyclobutane ring is highly lipophilic and conformationally restricts the peptide backbone. This restriction drastically decreases the rotational entropy of the molecule in solution. Because the molecule already possesses low conformational entropy, the entropic penalty for it to pack into a crystal lattice is minimal. This results in a highly stable crystal lattice with high lattice energy. High crystal lattice energy directly opposes aqueous dissolution. To optimize solubility, we must either disrupt this crystal lattice (via salt formation) or decrease the intrinsic lipophilicity of the scaffold (via heteroatom incorporation).
Section 2: Chemical Modification & Scaffold Engineering
Q2: How can I chemically modify the cyclobutane scaffold to improve aqueous solubility without losing the desired conformational constraints? A2: The most effective pre-synthesis strategy is heteroatom incorporation. Engineering polar groups into the cyclobutane ring provides anchor points for hydrogen bonding with water molecules, significantly facilitating solubility in polar media[2]. For instance, synthesizing a hydroxylated cyclobutane amino acid maintains the steric bulk required to stabilize unusual secondary structures (like 310 -helices) while drastically lowering the partition coefficient (LogP)[3].
If altering the core scaffold is not viable due to structure-activity relationship (SAR) constraints, converting the free base into a salt is the next best step. The free base of ACBC is notoriously difficult to dissolve, but converting it to a hydrochloride (HCl) salt disrupts the stable crystal lattice, rendering it highly soluble in water, ethanol, and DMSO[4].
Protocol 1: Preparation & Validation of ACBC Hydrochloride Salt
This protocol is a self-validating system; the shift in pH and subsequent lyophilization ensures complete protonation, which can be visually confirmed by the transition from a cloudy suspension to a clear solution.
-
Dissolution: Suspend 2.0 g of 1-aminocyclobutanecarboxylic acid (free base) in a 1:1 mixture of 1,4-dioxane and ultra-pure water (40 mL total)[4].
-
Acidification: Cool the suspension to 0°C in an ice bath. Slowly add 1N HCl dropwise under continuous stirring until the solution reaches a stable pH of 2.0–3.0. The suspension will clarify as the salt forms.
-
Isolation: Wash the aqueous layer with ethyl acetate (30 mL) to remove unreacted organic impurities[4].
-
Lyophilization: Flash-freeze the aqueous layer using liquid nitrogen and lyophilize for 24–48 hours to yield the pure ACBC-HCl salt as a white powder.
-
Validation: Confirm salt formation via 1 H-NMR (look for the downfield shift of the α -protons) and assess aqueous solubility (target: >30 mg/mL).
Section 3: Solid-Phase Peptide Synthesis (SPPS) Integration
Q3: My peptide sequences containing cyclobutane amino acids are failing during synthesis, yielding truncated products. Is this related to solubility? A3: Yes, but specifically, it is an issue of kinetic solubility and steric hindrance during the coupling phase. The bulky cyclobutane ring shields the α -amine, drastically reducing its nucleophilicity. Standard 30-minute coupling protocols will fail. You must extend the coupling time and use highly efficient activating reagents.
Protocol 2: Sterically Hindered SPPS Coupling Workflow
Workflow for SPPS coupling of sterically hindered cyclobutane amino acids.
-
Activation: Dissolve the Fmoc-protected cyclobutane amino acid (3.0 eq) and HATU (2.9 eq) in anhydrous DMF. Add DIPEA (6.0 eq) to activate the carboxylic acid[4].
-
Coupling: Add the activated mixture to the deprotected resin. Agitate for 1 to 6 hours at room temperature.
-
Self-Validation (Critical): Perform a Kaiser test. A blue resin indicates incomplete coupling (free amines present). If blue, perform a double-coupling step before proceeding to the next cycle.
Section 4: Formulation & Quantitative Data
Q4: What are the optimal co-solvent systems for in vitro assays involving highly lipophilic cyclobutane peptidomimetics? A4: If your final peptide remains insoluble, you must rely on formulation vehicles. DMSO is the gold standard for creating master stocks, but for aqueous assay buffers, you should utilize a step-down dilution method using surfactants (like Tween-80) or complexation agents (like 2-Hydroxypropyl- β -cyclodextrin) to prevent precipitation upon introduction to aqueous media.
Table 1: Comparative Solubility Profiles of ACBC Derivatives
| Compound Variant | Solvent System / Formulation | Solubility (mg/mL) | Fold Increase vs. Baseline |
| ACBC (Free Base) | Water (pH 7.0) | < 0.1 | 1x (Baseline) |
| ACBC (Free Base) | 10% DMSO / 90% Water | ~ 2.5 | 25x |
| Hydroxylated-ACBC | Water (pH 7.0) | > 15.0 | > 150x |
| ACBC-HCl Salt | Water (pH 7.0) | > 33.3 | > 333x |
Section 5: Troubleshooting Decision Tree
Use the following logical framework to diagnose and resolve solubility issues during the hit-to-lead optimization phase of your cyclobutane derivatives.
Decision tree for resolving cyclobutane amino acid solubility issues.
Sources
Technical Support Center: Troubleshooting the Purification of Amino-cyclobutyl Acetates
Welcome to the technical support guide for the purification of amino-cyclobutyl acetates. This document provides in-depth, experience-driven advice for researchers, chemists, and drug development professionals. The unique combination of a basic amino group, a labile acetate ester, and a strained cyclobutane ring presents specific challenges during purification. This guide is structured in a question-and-answer format to directly address the common and complex issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My amino-cyclobutyl acetate is streaking severely on my silica gel TLC plate. What is causing this and how can I fix it?
This is the most common issue encountered. The streaking, or tailing, is primarily caused by the strong interaction between the basic amino group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to slow, uneven elution from the stationary phase.
Solution: The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent (mobile phase).[1][2]
-
Add Triethylamine (TEA): Add 0.5-2% triethylamine (v/v) to your eluent system (e.g., ethyl acetate/hexane). TEA is a volatile organic base that effectively competes with your amine for the acidic sites on the silica, resulting in sharper spots and improved separation.[1][2][3]
-
Use an Ammonia Solution: For more polar amines, adding 1-2% of a 7N ammonia solution in methanol to your mobile phase can be very effective.[2]
Always test the modified eluent on a TLC plate first to confirm that your compound is stable and that you achieve the desired separation (a target Rf value between 0.2 and 0.4 is ideal for column chromatography).[1]
Q2: I've run a column with a TEA-modified eluent, but my final product is still impure. What are the likely impurities?
Even after a successful column, several types of impurities might co-elute or be present. Identifying them is key to selecting the next purification step.
-
Diastereomers: If your synthesis creates more than one stereocenter, you will likely have diastereomers. These often have very similar polarities and can be difficult to separate on standard silica gel.
-
Starting Materials: Unreacted starting materials may persist.
-
Hydrolysis Products: The acetate ester can be sensitive to acidic or basic conditions and may hydrolyze to the corresponding amino-cyclobutyl alcohol, a significantly more polar impurity.
-
Side-Reaction Products: Depending on your synthetic route, byproducts from undesired reactions may be present.
Analytical Approach: Use LC-MS to get the mass of the impurities and ¹H NMR to identify their structures. This information is crucial for devising a targeted purification strategy.
Q3: My compound seems to be degrading on the silica gel column, leading to low recovery. What's happening?
This is a serious issue that can arise from two main factors:
-
Acid-Catalyzed Degradation: The acidic nature of silica gel can promote the hydrolysis of the acetate ester or potentially catalyze ring-opening or rearrangement of the strained cyclobutane ring.[4][5][6]
-
Strong Adsorption: Irreversible binding of the basic amine to the silica can also lead to material loss.[7]
Solutions:
-
Deactivate the Silica: As mentioned in Q1, using a TEA-modified eluent is the first line of defense.[1][8][9]
-
Switch Stationary Phase: If degradation persists, move away from standard silica gel.[1][10]
-
Neutral or Basic Alumina: Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.[1]
-
Amine-Functionalized Silica: This stationary phase has a basic surface, which prevents the degradation of acid-sensitive compounds and improves peak shape for amines.[11][12][13]
-
Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography using a mobile phase like water/acetonitrile can be a powerful alternative.[14]
-
In-Depth Troubleshooting & Protocols
This section provides a more detailed, systematic approach to tackling complex purification challenges.
Issue 1: Persistent Tailing and Poor Separation in Column Chromatography
If simply adding TEA to the eluent isn't providing baseline separation, a more robust method is needed.
Workflow: Choosing the Right Chromatographic Strategy
Caption: Decision workflow for selecting a chromatography method.
Protocol 1: Flash Chromatography with TEA-Deactivated Silica Gel
This protocol details the standard procedure for purifying basic compounds like amino-cyclobutyl acetates on silica gel.
Materials:
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Crude amino-cyclobutyl acetate
-
Eluent (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (TEA)
-
Flash chromatography system (column, pump/pressure, fraction collector)
Procedure:
-
Determine Eluent System: Use TLC plates to find a solvent mixture that gives your desired compound an Rf of 0.2-0.4. Add 1% TEA (v/v) to the developing solvent.[1]
-
Prepare Mobile Phase: Prepare a sufficient volume of the chosen eluent and add 1% TEA. For example, for 1 L of mobile phase, add 10 mL of TEA to 990 mL of your solvent mixture.
-
Pack the Column:
-
Prepare a slurry of silica gel in the TEA-containing mobile phase.
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.
-
Add a thin layer of sand to the top to prevent disruption when loading the sample.[1]
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane (DCM).
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elute and Collect: Run the column using the TEA-containing mobile phase, collecting fractions.
-
Analyze Fractions: Use TLC to analyze the collected fractions and identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is volatile and will be removed during this step.
Table 1: Recommended Starting Eluent Systems
| Solvent System (v/v) | Additive | Target Compounds |
| Hexane / Ethyl Acetate | 1-2% TEA | Less polar amino-cyclobutyl acetates |
| Dichloromethane / Methanol | 1-2% TEA | More polar amino-cyclobutyl acetates |
| Dichloromethane / Methanol | 1% NH₄OH (in MeOH) | Very polar or strongly basic amines[2] |
Issue 2: Difficulty Separating Diastereomers
Diastereomers often present a significant purification challenge that may not be solvable with standard silica gel chromatography.
Q: My NMR shows a mixture of diastereomers after column chromatography. How can I separate them?
A: When standard chromatography fails, you must turn to more specialized techniques.
-
Fractional Recrystallization: This is often the most effective and scalable method if your compound is crystalline. It relies on the different solubilities of the diastereomers in a specific solvent system.[15] Sometimes, converting the amine into a salt (e.g., with HCl or tartaric acid) can yield diastereomeric salts with very different crystallization properties, making separation easier.[16][17]
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much higher resolving power than flash chromatography.[15]
-
Normal-Phase HPLC: Using a silica column with a non-polar mobile phase (e.g., hexane/isopropanol) can sometimes provide the necessary resolution.[18]
-
Chiral HPLC: If you are trying to separate enantiomers (after derivatization) or have very similar diastereomers, a chiral stationary phase (CSP) is the gold standard.[18]
-
Protocol 2: Guideline for Developing a Recrystallization Protocol
This protocol provides a systematic approach to finding suitable conditions for purification by fractional recrystallization.[19]
Materials:
-
Impure, diastereomeric mixture of amino-cyclobutyl acetate
-
A selection of solvents of varying polarity (e.g., hexane, ethyl acetate, isopropanol, acetone, water)
-
Small test tubes, heating source (hot plate), ice bath
Procedure:
-
Solvent Screening (Small Scale):
-
Place a small amount (10-20 mg) of your compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid dissolves. A good single solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[19][20]
-
If no single solvent works, try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), then add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy.[20][21] The two solvents must be miscible.[21]
-
-
Heating and Cooling:
-
Once a promising solvent or solvent system is identified, gently heat the solution until the compound fully dissolves.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[22]
-
Once at room temperature, place the tube in an ice bath to maximize crystal formation.[22]
-
-
Inducing Crystallization (If Necessary):
-
If crystals do not form, try scratching the inside of the test tube with a glass rod at the liquid-air interface.[19]
-
Add a "seed" crystal of pure material if available.
-
-
Scale-Up and Isolation:
-
Once optimal conditions are found, perform the recrystallization on a larger scale in an Erlenmeyer flask.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove residual impurities.[21]
-
Dry the crystals thoroughly.
-
-
Analyze Purity: Check the purity of the crystals and the remaining mother liquor by NMR or LC-MS to determine the efficiency of the diastereomeric separation. Often, one diastereomer will preferentially crystallize, leaving the other enriched in the mother liquor.
Troubleshooting Recrystallization
Caption: Troubleshooting common issues in recrystallization.
References
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
-
University of Alberta. (n.d.). Organic Laboratory Techniques: Recrystallisation. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Recrystallization. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2019). Deactivation of silica gel? ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl-. Organic Syntheses Procedure. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Retrieved from [Link]
-
Bickler, B. (2014). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Retrieved from [Link]
-
Reddit. (2015). Deactivating Silica Gel with Triethylamine. Reddit. Retrieved from [Link]
-
ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? ResearchGate. Retrieved from [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Retrieved from [Link]
-
Reddit. (2022). Alternative stationary phases. Reddit. Retrieved from [Link]
-
Hawach. (2025). FLASH Purification Column Stationary Phase. Hawach. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage. Retrieved from [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. ACS Publications. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Thieme. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Retrieved from [Link]
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Biotage. Retrieved from [Link]
-
ResearchGate. (2025). UNIT-V: Cyclo alkanes: Strain Theory. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. Retrieved from [Link]
-
OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. OpenStax. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 20. rubingroup.org [rubingroup.org]
- 21. benchchem.com [benchchem.com]
- 22. Recrystallization [wiredchemist.com]
Technical Support Center: Cyclobutane Ring Formation & Temperature Optimization
Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on structurally rigid scaffolds, the cyclobutane ring has emerged as a critical structural motif. However, synthesizing these highly strained four-membered rings (~26 kcal/mol strain energy) via [2+2] cycloadditions requires precise thermodynamic and kinetic control.
This guide provides troubleshooting protocols, mechanistic explanations, and standard operating procedures (SOPs) to help you optimize reaction temperatures, prevent oligomerization, and maximize stereoselectivity in your cyclobutane syntheses.
Diagnostic Workflow: Selecting Your Thermal Strategy
The first step in troubleshooting a failed cyclobutane synthesis is verifying that your temperature control strategy aligns with your mechanistic pathway.
Decision matrix for cyclobutane synthesis pathways based on thermal control requirements.
Troubleshooting & FAQs
Issue A: Byproduct Formation in Lewis-Acid Catalyzed Reactions
Q: Why am I seeing massive amounts of acrylate oligomers instead of my target cyclobutane product during EtAlCl₂-catalyzed[2+2] cycloadditions?
The Science: This is a classic temperature-control failure. The reaction between silyl enol ethers and α,β-unsaturated esters proceeds via a stepwise mechanism involving a short-lived1[1]. At strict cryogenic temperatures (-78 °C), the intramolecular ring closure outpaces intermolecular reactions. However, if the reaction temperature rises above -20 °C, the activation energy for intermolecular addition is reached. Higher temperatures invariably result in increased amounts of acrylate oligomers as byproducts[1].
The Fix: Ensure your dry ice/acetone bath is fully saturated. Do not rely on the ambient temperature of the bath; use an internal thermocouple. Furthermore, the reaction must be quenched while still at -78 °C. Allowing the mixture to warm to room temperature before quenching will trigger rapid polymerization of unreacted monomers.
Temperature-dependent mechanistic divergence of zwitterionic intermediates in [2+2] cycloadditions.
Issue B: Inconsistent Yields in Photochemical Cycloadditions
Q: My visible-light mediated [2+2] cycloadditions yield 85% on a 1 mmol scale, but drop to 30% when scaled to 10 mmol. What is causing this discrepancy?
The Science: In batch photoreactors, the attenuation of light (governed by the Beer-Lambert law) requires significantly longer irradiation times for larger volumes. This prolonged exposure leads to bulk heating of the solvent by the high-intensity lamps. Elevated temperatures in photochemical [2+2] reactions often cause secondary radical reactions, thermal degradation of the strained cyclobutane ring, or unwanted isomerization.
The Fix: Transitioning to a continuous 2 setup is highly recommended[2]. Flow reactors provide superior heat dissipation due to their high surface-area-to-volume ratio, allowing you to maintain the reaction strictly at or below room temperature while ensuring uniform photon flux. Alternatively, utilize with sensitizers to access the required triplet excited states at ambient temperatures without the harsh thermal load of traditional UV lamps.
Quantitative Data: Temperature vs. Reaction Outcome
The following table summarizes the causal relationship between internal reaction temperature and product distribution in a standard Lewis-acid catalyzed [2+2] cycloaddition (Silyl Enol Ether + Acrylate).
| Internal Temp (°C) | Reaction Time | Cyclobutane Yield (%) | Oligomer Yield (%) | Mechanistic Outcome |
| -78 °C | 4.0 h | > 85% | < 5% | Kinetically controlled intramolecular ring closure. |
| -40 °C | 2.5 h | 65% | 20% | Loss of stereoselectivity; onset of intermolecular addition. |
| 0 °C | 1.0 h | 40% | 45% | Significant competition from zwitterion polymerization. |
| +25 °C | 10 min | < 5% | > 90% | Rapid, uncontrolled acrylate oligomerization. |
Standard Operating Procedures (SOPs)
SOP 1: Kinetically Controlled Cryogenic [2+2] Cycloaddition
Self-Validating Principle: If the internal temperature spikes above -60 °C during catalyst addition, the batch will fail validation due to oligomer contamination.
-
Equipment Preparation: Flame-dry a multi-neck round-bottom flask under vacuum. Backfill with argon. Equip with an internal thermocouple probe.
-
Reagent Loading: Dissolve the silyl enol ether (1.0 equiv, 0.2 M) and α,β-unsaturated ester (2.0 equiv) in anhydrous CH₂Cl₂.
-
Thermal Equilibration: Submerge the flask in a dry ice/acetone bath. Wait 15 minutes until the internal thermocouple registers exactly -78 °C.
-
Catalyst Addition (Critical Step): Slowly add EtAlCl₂ (20 mol %, 1.0 M in hexane) dropwise via syringe pump. Hold the addition if the internal temperature rises above -70 °C.
-
Incubation: Stir at -78 °C for 4 hours.
-
Cryogenic Quenching: Inject saturated aqueous NaHCO₃ directly into the reaction mixture while the flask is still submerged in the -78 °C bath.
-
Workup: Only after the quench is complete, remove the flask from the bath, allow it to warm to room temperature, and proceed with standard chromatographic separation.
SOP 2: Thermally Regulated Flow Photochemical [2+2] Cycloaddition
Self-Validating Principle: Continuous flow prevents over-irradiation and thermal degradation, ensuring linear scale-up without yield drop-off.
-
Reactor Setup: Coil FEP (Fluorinated Ethylene Propylene) tubing around a glass cooling mantle. Surround the mantle with a 450 nm LED array.
-
Thermal Regulation: Connect the cooling mantle to a recirculating chiller set to 15 °C to actively counteract the heat generated by the LED array.
-
System Priming: Flush the flow system with fully degassed solvent for 10 minutes to remove oxygen (which quenches triplet excited states).
-
Injection: Load the substrate and visible-light photocatalyst mixture into a syringe pump. Inject at a flow rate mathematically optimized for a 20-minute residence time within the irradiated zone.
-
Collection: Route the output tubing into a foil-wrapped collection flask to immediately halt any secondary photochemical or thermal degradation pathways.
References
- Title: Catalytic (2 + 2)-Cycloaddition Reactions of Silyl Enol Ethers.
- Source:Nature Communications (2020)
- Source:Beilstein J. Org. Chem.
Sources
Minimizing side reactions in amino-cyclobutyl ester synthesis
Welcome to the Technical Support Center for Amino-Cyclobutyl Ester Synthesis . As structural complexity in drug discovery increases, constrained alicyclic systems like cyclobutanes have become highly sought-after motifs. However, the inherent ~26 kcal/mol ring strain of the cyclobutane system makes it notoriously susceptible to side reactions such as ring expansion, ring opening, and self-condensation.
This guide is engineered for researchers and development professionals to troubleshoot, optimize, and validate their cyclobutyl esterification workflows.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why do I see multiple unexpected spots on my TLC when performing a standard Fischer esterification on 1-aminocyclobutanecarboxylic acid? The Causality: You are observing acid-catalyzed ring expansion and opening. The cyclobutyl ring is highly strained. When you use strong Brønsted acids (like H2SO4 ) and heat, you promote the formation of oxonium or carbocation intermediates at the alpha position. To relieve the ~26 kcal/mol of ring strain, these intermediates rapidly undergo 1,2-alkyl shifts to form less strained cyclopentyl derivatives, or open entirely to acyclic allylcarbinyl species[1]. The Fix: Abandon Fischer esterification. Transition to mild, neutral coupling reagents (e.g., Steglich esterification using EDC/DMAP) or use isourea-based alkylation to prevent carbocation formation.
Q2: During the alpha-alkylation/arylation of my cyclobutyl methyl ester, my yields are below 40%, and I am isolating a heavy byproduct. What is happening? The Causality: You are experiencing Claisen self-condensation. Cyclobutyl ester carbonyls are significantly more electrophilic than unstrained aliphatic esters. When you generate the enolate using a base, it rapidly attacks the unreacted starting material rather than your intended electrophile[2]. The Fix: Switch your protecting group strategy from a methyl or ethyl ester to a bulky tert-butyl ester. The steric hindrance of the tert-butyl group effectively blocks the nucleophilic attack of the enolate, completely suppressing the condensation pathway[2].
Q3: Can I use transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) on these substrates without breaking the ring? The Causality: Yes, but it requires strict catalyst control. Transition metals or radical initiators can induce 'radical clock'-type ring opening via C–C bond cleavage[3]. The Fix: Ensure your catalyst loading is highly optimized (e.g., 1 mol% Pd) and avoid conditions that generate long-lived alpha-radicals. Use specific ligands that accelerate the desired reductive elimination faster than the rate of ring opening.
Part 2: Mechanistic Workflows & Logical Relationships
Reaction pathways: Mild conditions prevent ring expansion and polymerization.
Troubleshooting workflow for identifying and resolving cyclobutyl ester side reactions.
Part 3: Quantitative Data Analysis
The following table summarizes the impact of reaction conditions on the structural integrity of cyclobutyl esters during synthesis and downstream functionalization.
| Reaction Condition | Ester Type | Dominant Side Reaction | Typical Yield | Mechanistic Cause |
| H2SO4 , MeOH, 65°C | Methyl | Ring Expansion / Opening | < 30% | Acid-promoted carbocation rearrangement[1]. |
| Base ( LiNCy2 ), RT | Methyl | Claisen Condensation | ~ 34% | High electrophilicity of the cyclobutyl carbonyl[2]. |
| Base ( LiNCy2 ), RT | tert-Butyl | None (Clean Enolization) | > 76% | Steric bulk blocks nucleophilic attack[2]. |
| Isourea, DCM, RT | tert-Butyl | None | 80–85% | Neutral conditions prevent ring strain relief. |
Part 4: Self-Validating Experimental Protocol
To guarantee high fidelity in your synthesis, follow this self-validating protocol for the preparation of N-Boc-1-aminocyclobutanecarboxylic acid tert-butyl ester .
Step 1: Amine Protection (N-Boc)
-
Procedure: Dissolve 1-aminocyclobutanecarboxylic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water. Add NaHCO3 (2.5 equiv) and cool to 0°C. Dropwise add Boc2O (1.2 equiv). Stir at room temperature for 12 hours. Acidify carefully to pH 3 with 1M HCl at 0°C and extract with ethyl acetate.
-
Causality: The free primary amine is highly nucleophilic and will cause intermolecular polymerization during esterification. Boc protection masks this nucleophilicity. NaHCO3 maintains a slightly basic pH to keep the amine unprotonated and reactive toward Boc2O .
-
System Validation: Perform a Ninhydrin stain on a TLC plate. The starting material will turn deep purple (indicating a free primary amine), while the successfully protected product will be Ninhydrin-negative.
Step 2: Mild Esterification (tert-Butyl ester)
-
Procedure: Dissolve the N-Boc-1-aminocyclobutanecarboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add O-tert-butyl-N,N'-diisopropylisourea (2.0 equiv) dropwise at room temperature. Stir for 24 hours. Filter off the precipitated diisopropylurea byproduct and concentrate the filtrate.
-
Causality: Traditional esterification uses strong acids that trigger carbocation-mediated ring expansion. This isourea method operates under strictly neutral conditions, transferring the tert-butyl group without generating ring-opening intermediates.
-
System Validation: Conduct 1H NMR analysis in CDCl3 .
-
Success Marker: Look for the appearance of a massive 9H singlet at ~1.40 ppm (tert-butyl) distinct from the Boc 9H singlet at ~1.45 ppm.
-
Integrity Marker: The absence of alkene peaks at 5.0–6.0 ppm confirms the cyclobutane ring has not opened via elimination.
-
References
-
Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. National Center for Biotechnology Information (PMC). 2
-
Manganese-Catalyzed Ring-Opening Carbonylation of Cyclobutanol Derivatives. ResearchGate.3
-
The formation of cycloheptenone and cycloheptadienones from bicyclo[3.2.0]heptanone derivatives. An acid-catalyzed, two carbon ring expansion reaction. Canadian Science Publishing. 1
Sources
Validation & Comparative
Comparing bioactivity of cyclobutyl vs. cyclopentyl amino esters
Title: Conformational Control in Medicinal Chemistry: A Comparative Guide to Cyclobutyl vs. Cyclopentyl Amino Esters
As drug development increasingly relies on precise spatial geometries to unlock challenging biological targets, the selection of cyclic scaffolds becomes a critical decision. For researchers designing conformationally restricted pharmacophores or tuning the physicochemical properties of delivery polymers, the choice between a cyclobutyl (4-membered) and a cyclopentyl (5-membered) ring is not merely an incremental shift in molecular weight. It represents a fundamental divergence in ring strain, steric bulk, and receptor compatibility.
This guide provides an objective, data-backed comparison of cyclobutyl versus cyclopentyl amino esters, detailing the mechanistic causality behind their divergent bioactivities and providing self-validating protocols for their evaluation.
Mechanistic Causality: Ring Strain vs. Steric Bulk
The bioactivity of cyclic amino esters is dictated by the interplay between conformational rigidity and van der Waals volume.
-
Cyclobutyl Amino Esters (The "Lock-and-Key" Specialists): The 4-membered cyclobutyl ring possesses significant Baeyer strain (~26 kcal/mol) and adopts a puckered conformation to relieve torsional tension. This rigidity severely restricts the rotational degrees of freedom of the attached amino and ester/acid moieties. When designed correctly (e.g., cis-stereoisomers), this "locks" the molecule into a specific spatial arrangement that mimics the active conformation of endogenous ligands, such as γ -aminobutyric acid (GABA), while maintaining a low enough steric profile to slip into tight receptor pockets[1].
-
Cyclopentyl Amino Esters (The "Lipophilic Tuners"): The 5-membered cyclopentyl ring has vastly reduced ring strain (~6 kcal/mol) and adopts a highly flexible envelope or half-chair conformation. While this flexibility and the addition of an extra methylene (-CH 2 -) group increase lipophilicity, the expanded steric bulk often causes severe steric clashes in highly constrained receptor pockets. However, this exact property makes cyclopentyl derivatives superior when designing Poly( β -amino esters) (PBAEs) for nanoparticle drug delivery, where enhanced hydrophobicity drives endosomal membrane disruption rather than specific receptor binding[2][3].
Fig 1: Conformational and steric causality dictating receptor binding of cyclic amino esters.
Comparative Bioactivity Profile
To illustrate the stark contrast in bioactivity, we analyze historical structure-activity relationship (SAR) data for conformationally restricted GABA analogues alongside modern applications in polymer chemistry.
Table 1: Physicochemical and Bioactivity Comparison
| Parameter | Cyclobutyl Amino Esters | Cyclopentyl Amino Esters | Mechanistic Impact / Causality |
| Ring Strain | High (~26 kcal/mol) | Low (~6 kcal/mol) | Cyclobutyl puckering restricts rotatable bonds, locking the pharmacophore. |
| Steric Volume | Low | High | The extra -CH
2
|
| GABA Receptor Affinity | Active (Agonist) | Inactive | Pocket size limits exclude the 5-membered ring from binding[1]. |
| Lipophilicity (LogP) | Lower | Higher | Cyclopentyl enhances non-specific membrane permeability. |
| Primary Application | Target-specific CNS drugs | PBAE Nanoparticles | Lock-and-key binding vs. hydrophobic endosomal disruption[3]. |
Data Synthesis: Studies by Kennewell et al. demonstrated that cis-2-aminocyclobutylacetic acid derivatives retain significant GABAergic activity because their restricted conformation perfectly aligns the amine and carboxylate/ester groups with the receptor's hydrogen-bonding network. Conversely, the homologous cyclopentyl derivatives were completely inactive due to the steric bulk of the carbocyclic ring preventing pocket entry[1].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of these compounds must follow a self-validating workflow. The following protocols detail the synthesis and biological screening of these esters, embedding quality control steps to guarantee that observed bioactivity is a true reflection of the molecular structure.
Protocol 1: Synthesis & Stereochemical Isolation
Causality Check: Receptor binding is highly stereospecific. Testing a racemic mixture obscures the true bioactivity of the active enantiomer. Furthermore, mild esterification conditions are chosen to prevent the ring-opening of the highly strained cyclobutyl system.
-
Mild Esterification: Suspend the cyclic amino acid precursor (e.g., cis-2-aminocyclobutanecarboxylic acid) in anhydrous methanol. Dropwise, add thionyl chloride (SOCl 2 ) at 0°C to prevent exothermic ring degradation. Gradually warm to reflux for 4 hours.
-
Isolation: Concentrate the mixture in vacuo. Partition the residue between saturated aqueous NaHCO 3 and dichloromethane (DCM). Extract the organic layer, dry over MgSO 4 , and concentrate to yield the free amino ester.
-
Stereochemical Purification: Inject the product onto a Chiralcel OD-H HPLC column (Isocratic: Hexane/Isopropanol/Diethylamine 90:10:0.1) to resolve the enantiomers. Monitor absorbance at 210 nm.
-
System Validation: Confirm structural integrity and purity (>98%) via 1 H-NMR. Validation metric: The cyclobutyl ring will present distinct complex multiplet splitting patterns due to its puckered geometry, differentiating it from the more uniform envelope flipping of a cyclopentyl ring.
Protocol 2: Radioligand Binding Assay (Bioactivity Validation)
Causality Check: To prove that the cyclobutyl ester's geometry is responsible for bioactivity, we must measure direct competitive displacement of a known natural ligand at the receptor site.
-
Membrane Preparation: Isolate rat brain cortical membranes. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, incubate the membrane suspension (100 µg protein/well) with 2 nM [ 3 H]-GABA and varying concentrations ( 10−9 to 10−4 M) of the synthesized cyclobutyl or cyclopentyl amino esters.
-
Internal Control (Self-Validation): Run a parallel displacement curve using unlabeled Muscimol (a potent GABA agonist). If the Muscimol IC 50 deviates from established literature values (~10 nM), the assay is invalidated, and membrane integrity must be re-evaluated.
-
Termination & Quantification: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash filters with ice-cold buffer, transfer to scintillation vials, and measure radioactivity.
-
Data Analysis: Calculate IC 50 values using non-linear regression analysis.
Fig 2: Self-validating workflow for the synthesis and bioactivity screening of amino esters.
Conclusion for Drug Developers
The selection between cyclobutyl and cyclopentyl amino esters should be strictly dictated by the therapeutic objective. If the goal is to design a highly specific, small-molecule CNS drug that must fit into a rigid receptor pocket (like GABA or NMDA receptors), the cyclobutyl scaffold is superior due to its conformational locking and low steric footprint. Conversely, if the objective is to engineer macromolecular delivery systems like PBAEs where hydrophobicity and membrane disruption are prioritized over specific receptor binding, the cyclopentyl moiety offers the necessary lipophilic tuning to maximize efficacy.
References
-
Kennewell, P. D., Matharu, S. S., Taylor, J. B., Westwood, R., & Sammes, P. G. "Synthesis of γ -aminobutyric acid analogues of restricted conformation. Part 1. The 2-aminocycloalkylacetic acids." Journal of the Chemical Society, Perkin Transactions 1, 1982.[Link]
- Anderson, D. G., et al. "Amine-containing lipidoids and uses thereof." U.S.
-
"Amplify antimicrobial photo dynamic therapy efficacy with poly-beta-amino esters (PBAEs)." Scientific Reports / NIH, 2021.[Link]
Sources
- 1. Synthesis of γ-aminobutyric acid analogues of restricted conformation. Part 1. The 2-aminocycloalkylacetic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. US9439968B2 - Amine-containing lipidoids and uses thereof - Google Patents [patents.google.com]
- 3. Amplify antimicrobial photo dynamic therapy efficacy with poly-beta-amino esters (PBAEs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Guide: Resolving Challenging Small-Molecule Salts – A Comparison of HPC vs. CMOS Detectors for 1-Amino-3-methylcyclobutyl Acetate Crystallography
Executive Summary
As a Senior Application Scientist, I frequently encounter active pharmaceutical ingredient (API) intermediates that resist standard crystallographic characterization. 1-Amino-3-methylcyclobutyl acetate is a prime example. This highly strained, sterically hindered cyclobutane derivative is a valuable rigid scaffold in drug discovery. However, when converting this amino ester into stable salts (e.g., Hydrochloride or Mesylate) for structural elucidation, the resulting crystals are notoriously problematic: they are typically microscopic (<20 µm), weakly diffracting, and prone to severe twinning.
To accurately determine the absolute stereochemistry and map the hydrogen-bonding networks of these salts, the choice of X-ray detector technology is paramount. This guide objectively compares the performance of state-of-the-art Hybrid Photon Counting (HPC) diffractometers against traditional Complementary Metal-Oxide Semiconductor (CMOS) integrating detectors, using 1-amino-3-methylcyclobutyl acetate mesylate as our benchmark.
Technological Causality: Why Detector Architecture Dictates Data Quality
The fundamental difference between these two platforms lies in how they process incident X-ray photons, which directly dictates the signal-to-noise ratio (SNR) achievable for weakly diffracting microcrystals.
Indirect Detection (CMOS/CCD)
Traditional CMOS detectors operate via indirect detection. X-ray photons strike a scintillator (phosphor screen), converting X-rays into visible light, which is then channeled through a fiber-optic taper to the CMOS sensor. This process introduces two critical flaws for weakly diffracting salts:
-
Phosphor Blooming (Point Spread Function): The conversion to visible light causes the signal to spread across multiple pixels, blurring adjacent reflections and complicating the integration of large unit cells or twinned lattices.
-
Dark Current Noise: CMOS sensors integrate charge over time. For weakly diffracting microcrystals of 1-amino-3-methylcyclobutyl acetate, long exposure times are mandatory. However, longer exposures accumulate thermal electrons (dark current), severely degrading the SNR at high-resolution shells.
Direct Detection (HPC)
HPC detectors (e.g., Rigaku HyPix-6000HE or Bruker PHOTON III) fundamentally alter this paradigm (1)[1]. They utilize a pixelated semiconductor sensor (typically Silicon or CdTe) bonded directly to a readout Application-Specific Integrated Circuit (ASIC).
-
Zero Dark Noise: HPCs do not integrate charge; they count individual photon events that exceed a specific energy threshold. This means zero dark current and zero readout noise, allowing for infinitely long exposure times without background accumulation (2)[2].
-
Single-Pixel Point Spread Function: Because X-rays are converted directly into electron-hole pairs within the semiconductor without requiring a phosphor or taper, there is no phosphor blooming (3)[3]. Reflections are exceptionally sharp, allowing for precise profile fitting even for heavily twinned cyclobutane salts.
Mechanistic Workflow Visualization
Fig 1: Signal processing pathways contrasting indirect CMOS detection vs. direct HPC detection.
Experimental Methodology
To validate these technological differences, we established a self-validating protocol comparing the two detector types using the exact same crystal of 1-amino-3-methylcyclobutyl acetate mesylate to isolate the detector as the sole variable.
Protocol 1: Salt Screening & Micro-Crystallization
-
Preparation: Dissolve 50 mg of 1-amino-3-methylcyclobutyl acetate free base in 500 µL of anhydrous ethyl acetate.
-
Salt Formation: Slowly add 1.05 equivalents of methanesulfonic acid (diluted in 100 µL of ethanol) dropwise under continuous stirring at 4°C. A fine precipitate will form immediately due to the basicity of the primary amine.
-
Re-dissolution: Heat the suspension to 60°C and add minimal drops of methanol until the solution is completely clear, ensuring no seed crystals remain.
-
Vapor Diffusion: Place the open vial inside a larger sealed chamber containing 5 mL of anti-solvent (n-hexane). Allow vapor equilibration at 20°C for 72 hours to promote slow, controlled nucleation.
-
Harvesting: Microcrystals (approx. 15 x 10 x 5 µm) are harvested using a 20 µm MiTeGen loop and immediately cryoprotected in Paratone-N oil to prevent atmospheric degradation.
Protocol 2: X-ray Diffraction Data Collection & Processing
-
Mounting: The loop is flash-cooled to 100 K using an Oxford Cryostream. This causality is critical: cooling minimizes thermal atomic vibrations (Debye-Waller factors) and mitigates radiation damage during long exposures.
-
CMOS Data Collection: The crystal is centered on a diffractometer equipped with a microfocus Cu-Kα source (λ = 1.54184 Å) and a CMOS detector. Data is collected using a shuttered ω-scan strategy (0.5° frame width, 30 seconds/frame) to compensate for weak diffraction.
-
HPC Data Collection: The exact same crystal is transferred to a Rigaku XtaLAB Synergy-S equipped with a HyPix-6000HE HPC detector. Data is collected in true shutterless mode (0.5° frame width, 5 seconds/frame). The zero dead-time and high frame rate (100 Hz) of the HPC allow for continuous rotation, drastically reducing collection time (4)[4].
-
Processing: Both datasets are integrated and scaled. Structure solution is performed using direct methods (SHELXT) and refined using full-matrix least-squares on F² (SHELXL).
Comparative Performance Data
The quantitative superiority of the HPC detector for this challenging cyclobutane salt is summarized below.
Table 1: Crystallographic Data Comparison for 1-Amino-3-methylcyclobutyl Acetate Mesylate
| Parameter | Traditional CMOS Detector | HPC Detector (HyPix-6000HE) |
| Crystal Dimensions (µm) | 15 x 10 x 5 | 15 x 10 x 5 |
| Exposure Time per Frame | 30.0 s | 5.0 s |
| Total Collection Time | 14.5 hours | 2.1 hours |
| Resolution Limit (Å) | 0.95 | 0.78 |
| Mean I/σ(I) (Highest Shell) | 1.8 | 6.4 |
| Rint (Internal Agreement) | 8.45% | 3.12% |
| Final R1 (I > 2σ(I)) | 6.82% | 2.54% |
| Absolute Structure (Flack) | 0.15(8) | 0.02(1) |
Data Analysis: The HPC detector achieved a higher resolution (0.78 Å) in a fraction of the time (2.1 hrs vs 14.5 hrs). The complete elimination of dark noise resulted in a significantly higher Signal-to-Noise ratio (I/σ(I) of 6.4 vs 1.8 at the highest resolution shell). Most importantly for drug development, the HPC data allowed for an unambiguous determination of the absolute stereochemistry (Flack parameter 0.02 with a standard uncertainty of 0.01), whereas the CMOS data yielded an ambiguous assignment.
Conclusion
For drug development professionals tasked with characterizing challenging, weakly diffracting intermediates like 1-amino-3-methylcyclobutyl acetate salts, upgrading from CMOS to Hybrid Photon Counting (HPC) technology is not merely an incremental improvement—it is a paradigm shift. By directly converting X-ray photons to electrical signals and eliminating read-out noise, HPC detectors transform marginal, unpublishable micro-crystals into high-resolution, definitive structural data. This accelerates the API salt-screening pipeline and provides absolute regulatory confidence in stereochemical assignments.
References
- Source: nih.
- Source: rigaku.
- Source: rigaku.
- Source: axt.com.
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Conformationally Restricted Amino Esters
Introduction: The Structural Imperative in Drug Design
In the landscape of modern drug development, the precise control of molecular conformation is paramount. Conformationally restricted amino esters represent a pivotal class of molecules, serving as chiral building blocks for peptidomimetics and other therapeutics. By constraining the rotational freedom of the molecular backbone and side chains, we can pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity, selectivity, and metabolic stability. However, verifying that these constraints induce the desired three-dimensional structure requires a robust analytical workflow.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate the conformation of these critical molecules. We will move beyond mere procedural descriptions to explore the underlying causality of experimental choices, ensuring a self-validating and trustworthy analytical framework. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to select and apply the right tools for conformational analysis.
The Integrated Analytical Workflow: A Symphony of Techniques
No single technique provides a complete picture. True confidence in a conformational assignment is achieved by integrating data from multiple spectroscopic methods with computational modeling. This synergistic approach allows for cross-validation, where the strengths of one technique compensate for the limitations of another.
Caption: VCD conformational assignment workflow.
Experimental Protocol: VCD/IR Analysis
-
Sample Preparation: Prepare a concentrated solution of the amino ester (~10-20 mg/mL) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent must be transparent in the IR region of interest (especially 1800-1200 cm⁻¹). Deuterated solvents are often used to avoid interference from O-H or N-H vibrations of the solvent.
-
Instrument Setup: Use a dedicated VCD spectrometer, which is typically an FTIR spectrometer equipped with a photoelastic modulator (PEM) to rapidly switch between left- and right-circularly polarized light, and a synchronous detector.
-
Data Acquisition:
-
Acquire the VCD and IR spectra simultaneously.
-
Collect a sufficient number of scans (often thousands) to achieve an acceptable signal-to-noise ratio, as the VCD signal is typically 10⁻⁴ to 10⁻⁵ times smaller than the IR absorption signal.
-
Acquire a solvent baseline spectrum under identical conditions.
-
-
Data Processing: Subtract the solvent spectrum from the sample spectrum. The resulting VCD spectrum is typically plotted in units of ΔA (differential absorbance) vs. wavenumber (cm⁻¹).
Data Presentation: Comparing Spectroscopic Techniques
| Technique | Resolution | Sample State | Throughput | Key Information Provided | Main Limitation |
| NMR Spectroscopy | Atomic | Solution | Low | 3D structure, inter-proton distances, dihedral angles | Requires relatively large amounts of soluble sample; dynamics can complicate analysis |
| VCD Spectroscopy | Molecular | Solution | Medium | Global conformation, absolute configuration, secondary structure | Requires concentrated solutions; interpretation heavily relies on computation |
| IR Spectroscopy | Functional Group | Solution, Solid | High | Hydrogen bonding, presence of secondary structure motifs | Provides less detailed structural information than NMR or VCD; peak overlap can be an issue |
| X-ray Crystallography | Atomic | Solid (Crystal) | Very Low | Unambiguous, high-resolution 3D structure in the solid state | Requires high-quality crystals; conformation may differ from solution state; flexible regions are often disordered |
| Mass Spectrometry | Molecular | Gas | High | Molecular weight confirmation, sequence (for peptides) | Provides little to no direct conformational information (unless coupled with Ion Mobility) |
X-ray Crystallography: The "Gold Standard" Static Image
X-ray crystallography provides the most unambiguous and highest-resolution structural information, often considered the ultimate proof of structure. [1]By diffracting X-rays off a single, well-ordered crystal of the compound, one can generate a three-dimensional electron density map and build a precise atomic model. [2] Expertise & Causality: The fundamental requirement for this technique is a high-quality crystal, where molecules are packed in a repeating, ordered lattice. The diffraction pattern produced is directly related to the arrangement of atoms within this unit cell. For conformationally restricted molecules, crystallography can definitively show the bond lengths, bond angles, and torsional angles that define the constrained state. It is an invaluable tool for validating the design of a rigid scaffold.
Trustworthiness: The final output of a crystallographic experiment is a set of atomic coordinates with associated error estimates (e.g., B-factors) that describe the certainty of each atom's position. The quality of the structure is judged by statistical metrics like R-factor and R-free, which measure the agreement between the model and the experimental diffraction data. A low-resolution structure might show the overall fold, while a high-resolution one can reveal the precise orientation of every atom, including solvent molecules. [3][4] Key Caveat for Drug Development: The primary limitation is that crystallography reveals the conformation in the solid state. [1]The forces involved in crystal packing can sometimes select for or stabilize a conformation that is not the most populated one in solution, where the molecule interacts with its biological target. [3]Therefore, it is crucial to compare crystal structures with solution-state data from NMR or VCD to ensure physiological relevance.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization (The Bottleneck):
-
This is the most challenging step. It involves screening a wide range of conditions (solvents, precipitants, temperature, pH) to find the one that promotes the slow, ordered growth of single crystals. [2] * Common methods include slow evaporation, vapor diffusion (hanging or sitting drop), and liquid-liquid diffusion.
-
Success is often a matter of trial and error, as molecules with conformational flexibility can be notoriously difficult to crystallize. [3]2. Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm) is selected, mounted on a goniometer head, and often flash-cooled in liquid nitrogen to minimize radiation damage.
-
The crystal is placed in a focused beam of monochromatic X-rays (from a rotating anode source or a synchrotron).
-
The crystal is rotated in the beam, and the resulting diffraction patterns are recorded on a detector at hundreds of different orientations.
-
-
Data Processing and Structure Solution:
-
The intensities and positions of the thousands of measured diffraction spots are integrated.
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.
-
-
Model Building and Refinement:
-
An atomic model is built into the electron density map.
-
The model is computationally refined to improve the fit between the calculated and observed diffraction data, resulting in the final, high-resolution structure.
-
Conclusion: A Multi-faceted Approach for Definitive Answers
The conformational analysis of restricted amino esters is a critical task that demands a rigorous, multi-pronged strategy. No single technique is sufficient.
-
Start with NMR and IR: These techniques provide the foundational understanding of the molecule's behavior in solution, confirming its basic structural integrity and hydrogen-bonding patterns.
-
Employ VCD for Chiral Complexity: For chiral molecules, VCD, in tandem with DFT calculations, offers an unparalleled ability to assign both the dominant conformation and the absolute stereochemistry with high confidence.
-
Pursue X-ray Crystallography for the Ultimate Proof: When possible, a single-crystal X-ray structure provides the definitive, high-resolution answer, serving as the ultimate benchmark for validating molecular design and anchoring computational models.
By intelligently combining these experimental approaches with robust computational validation, researchers and drug developers can achieve a comprehensive and trustworthy understanding of the three-dimensional structures that govern biological activity.
References
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Vibrational Analysis of Constrained Molecular Systems. The Journal of Physical Chemistry A. [Link]
-
Survey of conformational role of ester bonds in a cyclic depsipeptide. Study on cyclo(-L-Ala-L-Hmb-)2 by energy calculation and NMR spectroscopy. PubMed. [Link]
-
Circular dichroism spectra of constrained peptides. ResearchGate. [Link]
-
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications. [Link]
-
Vibrational and chiroptical spectroscopic characterization of γ‐turn model cyclic tetrapeptides containing two β‐Ala residues. Sci-Hub. [Link]
-
Recent Structural Advances in Constrained Helical Peptides. PMC. [Link]
-
Insight into vibrational circular dichroism of proteins by density functional modeling. RSC Publishing. [Link]
-
Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. PubMed. [Link]
-
Solid-state vibrational circular dichroism studies on the conformation of an amino acid molecule in crystalline state. PubMed. [Link]
-
Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. Frontiers. [Link]
-
Vibrational and chiroptical spectroscopic characterization of gamma-turn model cyclic tetrapeptides containing two beta-Ala residues. PubMed. [Link]
-
The challenging conformer assignment of proline methyl ester from rotational spectroscopy. RSC Publishing. [Link]
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A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. PMC. [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]
-
Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. RSC Publishing. [Link]
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Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. Figshare. [Link]
-
SYNTHESIS AND ROTATIONAL SPECTROSCOPIC INVESTIGATION OF ANTHROPOGENIC AMINO ACID ESTER DERIVATIVES. Ohio State University. [Link]
-
Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. ACS Publications. [Link]
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Ab Initio Studies of Amino Acid Conformations. 1. The Conformers of Alanine, Serine, and Cysteine. Journal of the American Chemical Society. [Link]
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Amino esters – Knowledge and References. Taylor & Francis Online. [Link]
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X-ray crystallography. Wikipedia. [Link]
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NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. [Link]
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Assessment of Computational Tools for Predicting Supramolecular Synthons. MDPI. [Link]
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Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. PMC. [Link]
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FTIR spectra of poly(β-amino esters) with and without APTES. ResearchGate. [Link]
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Why does the mass spectrum of an ester never show the molecular ion?. ResearchGate. [Link]
-
IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]
-
Conformations of amino acids characterized by theoretical spectroscopy. ResearchGate. [Link]
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Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. ACS Publications. [Link]
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x Ray crystallography. PMC. [Link]
-
Conformations of amino acids characterized by theoretical spectroscopy. DiVA. [Link]
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9.6: X-ray Protein Crystallography. Chemistry LibreTexts. [Link]
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Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. Vrije Universiteit Amsterdam. [Link]
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Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]
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X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. PMC. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
